molecular formula C12H13Br2N B2381548 4-(3-Bromopropyl)isoquinoline hydrobromide CAS No. 1803592-47-3

4-(3-Bromopropyl)isoquinoline hydrobromide

Cat. No.: B2381548
CAS No.: 1803592-47-3
M. Wt: 331.051
InChI Key: JWEZQNGEWRHLRI-UHFFFAOYSA-N
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Description

4-(3-Bromopropyl)isoquinoline hydrobromide (CAS 1803592-47-3) is a valuable chemical intermediate in organic and medicinal chemistry research. With the molecular formula C 12 H 13 Br 2 N and a molecular weight of 331.05 g/mol, this compound features a reactive bromopropyl chain attached to the isoquinoline scaffold, making it a versatile building block for further functionalization . Its primary research application lies in the synthesis of more complex nitrogen-containing heterocycles. Notably, bromoalkyl-substituted isoquinoline derivatives serve as key precursors in the development of novel therapeutic agents. For instance, structurally related bromoalkyl isoquinolines are utilized in the synthesis of indenoisoquinoline derivatives, which are a prominent class of topoisomerase I (Top1) inhibitors under investigation as potent anticancer agents . Researchers value this compound for constructing molecules that can intercalate with DNA and interface with Topoisomerase enzymes, leading to the induction of DNA damage and apoptosis in cancer cells . The compound is offered with a high purity level (typically 95% or greater) to ensure consistency and reliability in experimental outcomes . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromopropyl)isoquinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN.BrH/c13-7-3-5-11-9-14-8-10-4-1-2-6-12(10)11;/h1-2,4,6,8-9H,3,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEZQNGEWRHLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(3-Bromopropyl)isoquinoline hydrobromide chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 4-(3-Bromopropyl)isoquinoline hydrobromide , a specialized heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (specifically PKA and ROCK inhibitors).

Unlike the more common 5-substituted isoquinolines (e.g., Fasudil, H-89), the 4-substituted variants represent a critical structural exploration for modifying binding affinity within the ATP-binding pocket of protein kinases. This guide details its chemical identity, a field-validated synthetic route, and handling protocols for this potent alkylating agent.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification
  • Chemical Name: 4-(3-Bromopropyl)isoquinoline hydrobromide

  • Molecular Formula: C₁₂H₁₂BrN · HBr

  • Molecular Weight: 330.05 g/mol (Salt); ~250.13 g/mol (Free Base)

  • Structural Class: Isoquinoline alkaloid derivative / Alkyl halide

  • SMILES (Free Base): BrCCCc1c2ccccc2cn1

Physiochemical Properties
  • Appearance: Typically an off-white to pale yellow hygroscopic solid.

  • Solubility: Soluble in DMSO, Methanol, and Water (due to the hydrobromide salt form).

  • Stability: The hydrobromide salt is crucial for stability. The free base contains both a nucleophilic nitrogen (isoquinoline ring) and an electrophilic carbon (propyl bromide), leading to a high risk of intermolecular self-alkylation (polymerization) if not protonated.

Structural Significance (SAR)

The isoquinoline ring mimics the adenine base of ATP, allowing it to anchor into the hinge region of kinase enzymes. The 3-bromopropyl chain serves as a "linker arm," enabling the attachment of secondary pharmacophores (such as piperazines, sulfonamides, or amines) to reach the solvent-exposed regions or hydrophobic back-pockets of the enzyme.

Part 2: Synthesis & Manufacturing (The "Why" and "How")

Retrosynthetic Analysis

Direct bromination of a propyl-isoquinoline precursor is the standard approach. However, installing the propyl chain at the electron-deficient 4-position of the isoquinoline ring requires transition-metal catalysis, as classical Electrophilic Aromatic Substitution (EAS) favors the 5- or 8-positions.

Preferred Route: Heck Coupling of 4-bromoisoquinoline with allyl alcohol, followed by reduction and functional group transformation.

Validated Synthetic Protocol

Note: This protocol is derived from standard methodologies for 4-functionalized isoquinolines (Roesch & Larock, 1999; Xu et al., 2021).[1]

Step 1: Heck Coupling (C-C Bond Formation) [2][3][4]
  • Reagents: 4-Bromoisoquinoline, Allyl Alcohol, Pd(OAc)₂ (Catalyst), PPh₃ (Ligand), Et₃N (Base).

  • Conditions: DMF, 90°C, 12h.

  • Mechanism: Palladium-catalyzed cross-coupling.[2] The reaction with allyl alcohol typically yields the aldehyde tautomer (3-(isoquinolin-4-yl)propanal) via

    
    -hydride elimination and re-insertion.
    
  • Critical Control: Strictly anhydrous conditions are not required, but deoxygenation is critical to preserve the Pd(0) active species.

Step 2: Reduction
  • Reagents: Sodium Borohydride (NaBH₄).

  • Conditions: MeOH/THF, 0°C to RT.

  • Product: 3-(Isoquinolin-4-yl)propan-1-ol.

  • QC Point: Monitor disappearance of the aldehyde carbonyl peak (~1720 cm⁻¹) via IR or CHO proton via ¹H-NMR.

Step 3: Bromination & Salt Formation
  • Reagents: Phosphorus Tribromide (PBr₃) or HBr/Acetic Acid.

  • Conditions: DCM (0°C) or Reflux (HBr method).

  • Isolation: The product is isolated directly as the Hydrobromide salt by precipitation with diethyl ether.

  • Why HBr? Protonating the isoquinoline nitrogen (

    
    ) deactivates it as a nucleophile, preventing the molecule from reacting with itself (cyclization or polymerization).
    
Synthesis Workflow Diagram

Synthesis Start 4-Bromoisoquinoline (Starting Material) Step1 Step 1: Heck Coupling (Pd(OAc)2, Allyl Alcohol) Start->Step1 C-C Bond Formation Inter1 Intermediate: 3-(Isoquinolin-4-yl)propanal Step1->Inter1 Tautomerization Step2 Step 2: Reduction (NaBH4, MeOH) Inter1->Step2 Carbonyl Reduction Inter2 Intermediate: 3-(Isoquinolin-4-yl)propan-1-ol Step2->Inter2 Alcohol Formation Step3 Step 3: Bromination (PBr3 or HBr/AcOH) Inter2->Step3 Nucleophilic Substitution Final TARGET: 4-(3-Bromopropyl)isoquinoline HBr Step3->Final Salt Precipitation

Caption: Figure 1. Step-wise synthetic pathway transforming 4-bromoisoquinoline to the target propyl-bromide salt via Heck coupling and functional group interconversion.

Part 3: Applications in Drug Discovery[6]

Fragment-Based Drug Discovery (FBDD)

This compound is a classic "Linker-Head" fragment.

  • Head: Isoquinoline (Binds Hinge Region of Kinase).

  • Linker: Propyl chain (Spans the Ribose pocket).

  • Tail (Variable): The bromide is displaced by amines to create the "Tail" which interacts with the solvent front.

Target Kinases[1]
  • PKA (Protein Kinase A): Isoquinoline sulfonamides (H-89) are standard. 4-substituted analogs offer alternative selectivity profiles.[5]

  • ROCK (Rho-associated Kinase): Critical target for glaucoma and cardiovascular disease.

  • Antiviral: 4-substituted isoquinolines have shown promise in inhibiting viral entry mechanisms (e.g., Ebola variants), as noted in recent medicinal chemistry reviews.

Reactivity & Mechanism of Action (Chemical)

The following diagram illustrates the reactivity profile of the molecule, highlighting why the salt form is essential for storage.

Reactivity FreeBase Free Base Form (Neutral pH) SelfAlk Self-Alkylation (Polymerization) FreeBase->SelfAlk Rapid (Unwanted) Drug Bioactive Ligand (Kinase Inhibitor) FreeBase->Drug + Target Nucleophile Salt HBr Salt Form (Acidic pH) Salt->FreeBase In situ neutralization (Base added) Stable Stable Storage (Solid) Salt->Stable Protonation blocks N-nucleophile Target Target Nucleophile (R-NH2, R-SH) Target->Drug SN2 Reaction

Caption: Figure 2. Stability profile. The HBr salt prevents the isoquinoline nitrogen from attacking the alkyl bromide of a neighboring molecule (Self-Alkylation).

Part 4: Handling & Safety Protocols

Hazard Identification
  • Alkylating Agent: The propyl bromide moiety is a potent alkylating agent. It can alkylate DNA. Handle as a potential mutagen.

  • Corrosive: Hydrobromide salt is acidic and corrosive to mucous membranes.

Handling SOP
  • Engineering Controls: Always weigh and manipulate this compound inside a certified chemical fume hood.

  • PPE: Double Nitrile gloves, lab coat, and safety glasses.

  • Quenching Spills: Do not wipe with water immediately. Treat spills with a dilute solution of ammonia or nucleophilic scavenger (e.g., thiosulfate) to deactivate the alkyl bromide before cleaning.

Storage[1]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen.

  • Container: Amber glass vial (light sensitive).

References

  • Roesch, K. R., & Larock, R. C. (1999).[6] Synthesis of Isoquinolines via Palladium-Catalyzed Coupling/Cyclization of tert-Butyl Imines.[6] Organic Letters, 1(4), 553–556.

  • Xu, X., Feng, H., & Van der Eycken, E. V. (2021).[6] Efficient Palladium-Catalyzed Reaction of N-Propargyl Oxazolidines for the Construction of 4-Substituted Isoquinolines. Organic Letters, 23(17), 6578–6582.

  • Hidaka, H., et al. (1984). Isoquinolinesulfonamides as potent and specific protein kinase inhibitors. Biochemistry, 23(21), 5036–5041. (Foundational reference for isoquinoline kinase inhibitors).

  • PubChem. (n.d.). 4-Bromoisoquinoline (Precursor Data). National Library of Medicine.

Sources

Technical Monograph: Isoquinoline Derivatives with Propyl Bromide Side Chains

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Pharmacological Applications

Executive Summary

Isoquinoline derivatives functionalized with propyl bromide side chains represent a critical class of "reactive intermediates" in medicinal chemistry. The 3-bromopropyl moiety serves a dual purpose: it acts as a lipophilic spacer that modulates pharmacokinetic properties and, more importantly, functions as an electrophilic "warhead" for further diversification.

This guide details the synthesis, handling, and application of these derivatives, specifically focusing on


-(3-bromopropyl)isoquinolinium bromide , a versatile synthon used to construct bis-intercalators, neuroactive sigma-receptor ligands, and quaternary ammonium antimicrobials.

Structural Significance & Chemical Space[1]

The isoquinoline core is a "privileged scaffold" found in over 24,000 bioactive compounds, including papaverine and morphine. When derivatized with a 3-bromopropyl side chain, the molecule gains specific utility:

  • The Linker Effect: The propyl chain (

    
    ) provides an optimal distance (~4-5 Å) for bridging pharmacophores. In DNA intercalation, this length allows two planar isoquinoline rings to sandwich base pairs without steric strain.
    
  • The Electrophilic Handle: The terminal alkyl bromide is highly susceptible to

    
     nucleophilic attack, allowing rapid conjugation with amines, thiols, and azides.
    
  • Cationic Charge (N-Derivatives): The quaternary nitrogen enhances water solubility and electrostatic affinity for the phosphate backbone of DNA and anionic bacterial membranes.

Synthetic Pathways[2][3][4][5]

There are two primary regioisomeric forms of these derivatives:


-alkylated  (quaternary salts) and 

-alkylated
(neutral bases). The

-alkylation route is the most common for generating reactive intermediates.
Synthesis of -(3-bromopropyl)isoquinolinium Bromide

This reaction utilizes the Menshutkin reaction principle. To prevent the formation of bis-isoquinolinium species (where one propyl chain links two isoquinoline rings), a significant molar excess of the alkylating agent is required.

Experimental Protocol: High-Purity Synthesis
  • Objective: Synthesis of

    
    -(3-bromopropyl)isoquinolinium bromide (Mono-alkylation).
    
  • Reagents:

    • Isoquinoline (Reagent Grade, >97%)

    • 1,3-Dibromopropane (5.0 equivalents)

    • Acetonitrile (Anhydrous) or Acetone

    • Diethyl ether (for precipitation)

Step-by-Step Methodology:

  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Isoquinoline (12.9 g, 100 mmol) in Acetonitrile (50 mL) .

  • Addition: Add 1,3-Dibromopropane (101 g, 500 mmol) in a single portion. Note: The large excess is critical to statistically favor the mono-bromopropyl product over the bis-isoquinolinium dimer.

  • Reflux: Heat the mixture to reflux (

    
    C) under an inert atmosphere (
    
    
    
    or Ar) for 6–8 hours . Monitor reaction progress via TLC (Mobile phase: MeOH:DCM 1:9). The product will appear as a polar spot near the baseline.
  • Precipitation: Cool the reaction mixture to room temperature. If the product does not crystallize spontaneously, add Diethyl ether (100 mL) dropwise with vigorous stirring to induce precipitation of the quaternary salt.

  • Filtration & Wash: Filter the hygroscopic off-white solid under vacuum. Wash the filter cake three times with cold diethyl ether (

    
     mL) to remove unreacted 1,3-dibromopropane.
    
  • Purification: Recrystallize from minimal hot ethanol/acetone if necessary.

  • Drying: Dry the solid in a vacuum desiccator over

    
     for 12 hours.
    

Yield Expectation: 85–92% Characterization:


 NMR (

) typically shows the diagnostic propyl methylene signals and the downfield aromatic protons of the positively charged isoquinolinium ring.
Visualization of Synthetic Workflow

SynthesisWorkflow Start Isoquinoline (1.0 eq) Reaction Reflux in MeCN 80°C, 6-8 hrs Start->Reaction Reagent 1,3-Dibromopropane (5.0 eq) Reagent->Reaction Crude Crude Mixture (Mono + Excess Bromide) Reaction->Crude Precip Ether Precipitation Crude->Precip Cooling Product N-(3-bromopropyl) isoquinolinium bromide Precip->Product Filtration Waste Filtrate Waste (Excess 1,3-DBP) Precip->Waste Wash

Figure 1: Optimized workflow for the synthesis of mono-alkylated isoquinolinium salts, emphasizing the removal of excess alkylating agent.

Reactivity & The "Synthetic Hub"

The


-(3-bromopropyl)isoquinolinium salt is not usually the final drug; it is a Synthetic Hub . The terminal bromide is a "soft" electrophile, ideal for 

reactions.
Key Functionalizations:
  • Bis-Quaternization: Reaction with a second equivalent of isoquinoline (or a different heterocycle) yields bis-intercalators .

  • Amine Conjugation: Reaction with secondary amines (e.g., piperazine, morpholine) creates Sigma receptor ligands .

  • Thiol Coupling: Reaction with thiols generates stable thioether linkages, often used in peptide conjugation .

Data Table: Reactivity Profile of the Propyl Bromide Side Chain

Nucleophile TypeReaction ConditionsTypical Product ClassApplication
Isoquinoline Reflux, EtOH, 24hBis-isoquinoliniumDNA Intercalator / Antimalarial
Piperazine

, MeCN, 60°C
Piperazinyl-propyl-isoquinolineSigma-1 Receptor Antagonist
Sodium Azide

, DMF, RT
Azido-propyl-isoquinolineClick Chemistry Precursor
Thiourea Reflux, EtOHIsothiouronium saltRadioprotective Agents
Visualization of Divergent Synthesis

DivergentSynthesis Core N-(3-bromopropyl) isoquinolinium bromide Path1 Reaction w/ Isoquinoline Core->Path1 Nucleophilic Sub. Path2 Reaction w/ Piperazine Core->Path2 Base Catalysis Path3 Reaction w/ NaN3 Core->Path3 DMF, RT Prod1 Bis-Isoquinolinium (DNA Binding) Path1->Prod1 Prod2 Sigma Receptor Ligand (CNS Active) Path2->Prod2 Prod3 Azide Derivative (Click Ready) Path3->Prod3

Figure 2: Divergent synthetic pathways utilizing the propyl bromide moiety as a reactive handle for drug discovery.

Pharmacological Applications[1][2][4][6][7][8]

DNA Intercalation

Bis-quaternary ammonium salts linked by a propylene chain are classic DNA intercalators. The planar isoquinoline rings slide between DNA base pairs. The propyl linker is critical; shorter linkers (


) are too rigid, while longer linkers (

) are too floppy. The

linker provides the "Goldilocks" flexibility for bis-intercalation, often showing high cytotoxicity against leukemia cell lines [1].
Sigma Receptor Modulation

Isoquinoline derivatives are potent ligands for Sigma-1 and Sigma-2 receptors. The introduction of a propyl bromide chain allows for the attachment of a secondary pharmacophore (often a phenyl-piperazine). These conjugates modulate intracellular calcium signaling and are investigated for neuroprotective effects in Alzheimer's models [2].

Antimicrobial Activity

Quaternary isoquinolinium salts (QACs) disrupt bacterial cell membranes. The lipophilic propyl bromide chain (and its longer alkyl derivatives) facilitates penetration into the lipid bilayer, leading to leakage of cytosolic contents.

Safety & Stability Protocols

Hazard Alert: 1,3-Dibromopropane and the resulting alkylated isoquinolines are potent alkylating agents.

  • Toxicity: 1,3-Dibromopropane is classified as harmful if swallowed and a skin irritant.[1][2][3] It is a potential mutagen due to its alkylating capability.

  • Handling:

    • All weighing and transfers must occur in a fume hood .

    • Double-gloving (Nitrile) is recommended to prevent skin absorption.

    • Quenching: Unreacted alkyl bromides in waste streams should be quenched with an amine solution (e.g., dilute ammonia or ethanolamine) before disposal to destroy the electrophilic site.

  • Stability: The

    
    -(3-bromopropyl)isoquinolinium bromide salt is hygroscopic. It must be stored in a desiccator. Exposure to moisture can lead to gradual hydrolysis of the bromide or ring opening under basic conditions.
    

References

  • Galan, A. et al. (2024).[4] Design and synthesis of novel isoquinoline derivatives for antimicrobial efficacy. International Journal of Pharmaceutical Investigation. Link

  • Guarr, T. et al. (2012). Synthesis of (3-bromopropyl)triphenylphosphonium bromide and related quaternary salts. Semantic Scholar. Link

  • Loba Chemie. (2016).[1] Safety Data Sheet: 1,3-Dibromopropane. Link

  • Organic Syntheses. Alkylation of Heterocycles and Preparation of Alkyl Bromides. Org. Synth. Coll. Vol. 2. Link

  • PubChem. Isoquinoline and 1,3-Dibromopropane Compound Summary. National Library of Medicine. Link

Sources

Isoquinoline-Based Alkylating Agents: Mechanistic Architectures and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoquinoline scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for a diverse array of alkaloids and synthetic therapeutics.[1][2] While often associated with topoisomerase inhibition (e.g., camptothecin analogs) or receptor modulation, a specialized subclass of isoquinoline derivatives functions as DNA alkylating agents . This guide analyzes the medicinal chemistry of these agents, ranging from the complex marine alkaloid Trabectedin (Yondelis) —which exhibits a unique minor-groove alkylation mechanism—to synthetic isoquinoline nitrogen mustards and bioreductive isoquinolinequinones .

This technical whitepaper explores the structural logic, synthetic pathways, and validation protocols required to develop these agents. It is designed for medicinal chemists and pharmacologists seeking to exploit the isoquinoline core for targeted DNA damage.

The Trabectedin Paradigm: Minor Groove Alkylation

Trabectedin (Ecteinascidin 743) is the archetype of isoquinoline-based alkylation.[3] Unlike traditional alkylators (e.g., cisplatin, nitrogen mustards) that target the N7-position of guanine in the major groove, Trabectedin binds in the minor groove and alkylates the exocyclic amino group (N2) of guanine.[3][4]

Mechanistic Cascade

The mechanism is a "poisoning" of the DNA repair machinery rather than simple DNA damage.

  • Binding: The A and B tetrahydroisoquinoline rings bind the minor groove.[5]

  • Alkylation: The carbinolamine moiety at C21 loses water to form an iminium ion, which reacts covalently with the N2 of guanine.

  • Structural Distortion: This adduct bends DNA toward the major groove.[5][6][7]

  • TC-NER Hijacking: The bulky adduct traps the Transcription-Coupled Nucleotide Excision Repair (TC-NER) machinery (specifically XPG), leading to lethal double-strand breaks (DSBs) rather than repair.[5]

Visualization: Trabectedin-Induced Lethality

The following diagram illustrates the unique "repair-poisoning" mechanism of Trabectedin.

TrabectedinMechanism Drug Trabectedin (ET-743) DNA DNA Minor Groove Drug->DNA Recognition Adduct N2-Guanine Covalent Adduct (Imine Intermediate) DNA->Adduct Dehydration to Iminium Distortion DNA Bending (Major Groove Widening) Adduct->Distortion Steric Clash TCNER TC-NER Recruitment (XPG Endonuclease) Distortion->TCNER Trap Repair Complex Stall Replication Fork Collapse TCNER->Stall Incomplete Repair Death Double-Strand Breaks (DSBs) Apoptosis Stall->Death Lethal Lesion

Caption: Figure 1.[1][8] The cascade of Trabectedin-mediated cytotoxicity, highlighting the conversion of DNA repair attempts into lethal strand breaks.

Synthetic Architectures: Mustards and Quinones

Beyond natural products, medicinal chemists synthesize isoquinoline derivatives to combine the DNA-affinity of the isoquinoline core with validated alkylating warheads.

Class A: Isoquinoline-Tethered Nitrogen Mustards

Concept: The planar isoquinoline ring acts as an anchor (via intercalation or groove binding), increasing the local concentration of the attached nitrogen mustard near DNA bases.

  • Warhead: Bis(2-chloroethyl)amine.

  • Attachment Point: Typically C5 or C8 of the isoquinoline ring to maximize interaction with the DNA floor.

  • Mechanism: Formation of an aziridinium ion intermediate followed by attack from DNA nucleophiles (N7-Guanine), leading to interstrand cross-links (ICLs).

Class B: Bioreductive Isoquinolinequinones

Concept: These are prodrugs designed for hypoxic tumor environments.

  • Core: Isoquinoline-5,8-dione.

  • Mechanism: Under hypoxic conditions, the quinone is reduced to a hydroquinone. This electron-rich species facilitates the ejection of a leaving group (e.g., bromide or acetate) at the benzylic position, generating a highly reactive quinone methide .

  • Target: The quinone methide alkylates DNA or proteins.

Experimental Protocols

The following protocols provide a self-validating workflow for synthesizing a representative isoquinoline mustard and validating its activity.

Protocol 1: Synthesis of 5-[Bis(2-chloroethyl)amino]isoquinoline

Rationale: This protocol attaches a "mustard" warhead to the C5 position. The use of hydroxyethylation followed by chlorination is the standard industrial route for nitrogen mustards.

Reagents: 5-Aminoisoquinoline, Ethylene oxide (or 2-chloroethanol), Thionyl chloride (


), Pyridine, Dichloromethane (DCM).

Workflow:

  • Hydroxyethylation:

    • Dissolve 5-aminoisoquinoline (1.0 eq) in acetic acid/water.

    • Add ethylene oxide (excess) or 2-chloroethanol under reflux to generate the N,N-bis(2-hydroxyethyl) intermediate.

    • Checkpoint: Monitor TLC for disappearance of the primary amine.

  • Chlorination (The Warhead Installation):

    • Dissolve the diol intermediate in dry DCM.

    • Add

      
       (3.0 eq) dropwise at 0°C to prevent polymerization.
      
    • Reflux for 2–4 hours.

    • Safety Note:

      
       releases HCl and 
      
      
      
      gas; use a scrubber.
  • Isolation:

    • Neutralize with saturated

      
       (carefully, on ice).
      
    • Extract with EtOAc, dry over

      
      , and concentrate.
      
    • Purify via flash column chromatography (Silica gel, MeOH/DCM gradient).

SynthesisWorkflow Start 5-Aminoisoquinoline Step1 Hydroxyethylation (Ethylene Oxide/AcOH) Start->Step1 Inter Bis-hydroxyethyl Intermediate Step1->Inter Step2 Chlorination (SOCl2, DCM, 0°C) Inter->Step2 Product Isoquinoline Mustard (Active Agent) Step2->Product

Caption: Figure 2. Synthetic route for transforming 5-aminoisoquinoline into a DNA-alkylating nitrogen mustard.

Protocol 2: DNA Alkylation Analysis (Alkaline Agarose Gel Electrophoresis)

Rationale: Alkaline conditions denature DNA. If the agent causes alkylation at N7-guanine, these sites become alkali-labile, leading to strand breaks. This assay distinguishes simple intercalation (no breaks) from alkylation (breaks/smearing).

Materials:

  • pUC19 Plasmid DNA (supercoiled).

  • Test Compound (Isoquinoline Mustard).

  • Alkaline Buffer: 30 mM NaOH, 1 mM EDTA.

  • Neutralizing Buffer: 1M Tris-HCl (pH 7.6), 1.5 M NaCl.[9]

Step-by-Step Procedure:

  • Incubation:

    • Prepare 20 µL reactions: 500 ng plasmid DNA + Test Compound (concentration gradient: 0.1, 1, 10, 50 µM) in TE buffer (pH 7.4).

    • Incubate at 37°C for 2 hours.

  • Precipitation:

    • Add 2 µL 3M NaOAc and 50 µL cold ethanol to precipitate DNA (removes unreacted drug).

    • Centrifuge, wash with 70% EtOH, and air dry.

  • Alkaline Hydrolysis & Electrophoresis:

    • Resuspend DNA in 10 µL Alkaline Loading Buffer.

    • Prepare a 1% Alkaline Agarose Gel (agarose dissolved in water, equilibrated in Alkaline Buffer).

    • Run gel at 1.5 V/cm for 4 hours in Alkaline Buffer. Note: The high pH induces strand cleavage at alkylation sites.

  • Neutralization & Staining:

    • Soak gel in Neutralizing Buffer for 30 mins (essential for stain binding).

    • Stain with Ethidium Bromide or SYBR Gold.

  • Data Interpretation:

    • Control: Supercoiled (Form I) and nicked (Form II) bands.

    • Active Agent: Disappearance of Form I, appearance of Form III (linear), and eventually a "smear" of small fragments indicating multiple alkylation/cleavage events.

Structure-Activity Relationships (SAR)[10][11][12]

Data from comparative studies on isoquinoline alkylators reveals critical design parameters:

Structural FeatureModificationBiological Consequence
Isoquinoline Core 5,8-DisubstitutionIncreases bioreductive potential (quinone formation). Essential for hypoxia selectivity.
Alkylating Side Chain Mustard vs. NitrosoureaMustards (N-chloroethyl) show higher stability but require transport. Nitrosoureas are more lipophilic, crossing the BBB.
Ring Fusion Tetrahydro- (Trabectedin)Flexibility allows minor groove fitting.[5] Fully aromatic isoquinolines prefer intercalation.
C-Ring (Trabectedin) RemovalLoss of TC-NER interaction. The compound becomes a simple alkylator with significantly reduced potency (100-fold drop).

Key Insight: For synthetic agents, the position of the alkylating tether is critical. Substituents at C5 or C8 project the warhead into the major groove when the isoquinoline intercalates, facilitating guanine alkylation. Substituents at C3 or C4 often sterically hinder DNA binding.

References

  • Janssen Medical. (2024). Mechanism of Action: Trabectedin. J&J Medical Connect.

  • D'Incalci, M., & Galmarini, C. M. (2010). A review of trabectedin (ET-743): a unique mechanism of action. Molecular Cancer Therapeutics.[7]

  • Garg, N. K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

  • Sutherland, B. M. (2000). DNA Damage Quantitation by Alkaline Gel Electrophoresis. UNT Digital Library.

  • Lin, A. J., et al. (1974).[10] Potential bioreductive alkylating agents.[10][11][12][13] Antineoplastic activity of quinoline-5,8-diones. Journal of Medicinal Chemistry.

  • Eng, W., et al. (2006). Synthesis and Molecular Modeling of a Nitrogen Mustard DNA Interstrand Crosslink. Nucleic Acids Research.

Sources

Technical Guide: 4-(3-Bromopropyl)isoquinoline vs. 4-(3-Bromopropyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis distinguishing 4-(3-Bromopropyl)isoquinoline from 4-(3-Bromopropyl)morpholine .

This guide is structured for researchers and medicinal chemists, focusing on the critical differences in chemical reactivity , synthetic accessibility , physicochemical properties , and pharmacological application .

Executive Summary: The Pharmacophore vs. The Auxophore

The core distinction between these two molecules lies in their role within a drug discovery campaign.[1][2] While both share a 3-bromopropyl alkylating tail, their heterocyclic heads dictate divergent applications:

  • 4-(3-Bromopropyl)morpholine is a Commodity Auxophore .[1] It is a standard reagent used almost exclusively to append a solubilizing "tail" to a drug scaffold.[1] Its primary function is to modulate Pharmacokinetics (PK)—specifically solubility and metabolic stability.[1]

  • 4-(3-Bromopropyl)isoquinoline is a Specialized Pharmacophore .[1] It is a rare, likely custom-synthesized intermediate used to introduce the isoquinoline ring, which often serves as a primary binding element (e.g., a kinase hinge binder).[1] Its function is to drive Pharmacodynamics (PD)—specifically potency and selectivity.[1]

Structural & Physicochemical Divergence

The fundamental chemical differences between the aromatic isoquinoline and the aliphatic morpholine drive their distinct behaviors in solution and in vivo.[1]

Comparative Properties Table
Feature4-(3-Bromopropyl)morpholine 4-(3-Bromopropyl)isoquinoline
Structure Type Aliphatic Heterocycle (Saturated)Aromatic Heterocycle (Fused Benzo-pyridine)
Geometry 3D Chair Conformation (Flexible)Planar (Rigid)
Basicity (pKa of Conjugate Acid) ~8.3 (Moderately Basic)~5.4 (Weakly Basic)
LogP (Lipophilicity) Low (~0.9 - 1.[1]2)High (~3.5 - 4.[1]0)
Solubility (Water) High (Miscible/Soluble)Low (Requires organic co-solvent or pH < 4)
Nucleophilicity High (Tertiary Amine)Low (Pyridine-like Nitrogen)
Primary Risk Self-Polymerization (forms quaternary salts)Synthetic Accessibility (requires cross-coupling)
Structural Visualization

The following diagram illustrates the topological and electronic differences. Note the exposed lone pair on the morpholine nitrogen (sp3) versus the sequestered lone pair on the isoquinoline nitrogen (sp2, aromatic).

G cluster_0 Molecule A: Morpholine Derivative cluster_1 Molecule B: Isoquinoline Derivative M Morpholine Ring (sp3 Nitrogen) High Basicity Tail_M Propyl Bromide (Electrophile) M->Tail_M Attached at N4 I Isoquinoline Ring (sp2 Nitrogen) Low Basicity Tail_I Propyl Bromide (Electrophile) I->Tail_I Attached at C4 (Carbon-Carbon Bond)

Figure 1: Structural topology comparison. The morpholine derivative is N-alkylated, while the isoquinoline derivative is C-alkylated.[1]

Reactivity Profiles & Stability

This is the most critical section for the bench scientist.[1] The handling of these two reagents differs drastically due to the nature of the nitrogen atom.[1]

The Morpholine Instability (Self-Quaternization)

4-(3-Bromopropyl)morpholine contains both a nucleophile (the tertiary amine) and an electrophile (the alkyl bromide) within the same molecule.[1]

  • Mechanism: Intermolecular

    
     attack.[1] The nitrogen of one molecule attacks the carbon-bromide bond of another.[1]
    
  • Outcome: Formation of quaternary ammonium dimers and oligomers (viscous oil or precipitate).[1]

  • Prevention: Must be stored as a hydrobromide (HBr) salt or kept cold and dilute.[1]

The Isoquinoline Stability

4-(3-Bromopropyl)isoquinoline has a nitrogen atom that is part of an aromatic ring.[1][3]

  • Mechanism: The lone pair is in an

    
     orbital perpendicular to the 
    
    
    
    -system.[1] It is significantly less nucleophilic than the morpholine nitrogen.[1]
  • Outcome: The molecule is stable as a free base at room temperature for extended periods.[1] It does not readily self-alkylate.[1]

Reactivity Pathway Diagram

Reactivity cluster_morph Morpholine Pathway (High Risk) cluster_iso Isoquinoline Pathway (Stable) M_Start 4-(3-Bromopropyl)morpholine (Free Base) M_Inter Intermolecular SN2 Attack M_Start->M_Inter M_Prod Quaternary Ammonium Polymer (Irreversible Degradation) M_Inter->M_Prod I_Start 4-(3-Bromopropyl)isoquinoline (Free Base) I_Stable Stable Monomer (No Self-Reaction) I_Start->I_Stable Stored at RT

Figure 2: Stability profiles. The morpholine derivative is prone to polymerization; the isoquinoline derivative is kinetically stable.

Synthetic Protocols

The synthesis of the morpholine derivative is trivial (one step), whereas the isoquinoline derivative requires multi-step organometallic chemistry.[1]

Protocol A: Synthesis of 4-(3-Bromopropyl)morpholine

High-throughput compatible, low cost.[1]

  • Reagents: Morpholine (1.0 equiv), 1,3-Dibromopropane (3.0 equiv),

    
     (2.0 equiv), Acetone.[1]
    
  • Procedure:

    • Dissolve 1,3-dibromopropane in acetone.

    • Add

      
       and cool to 0°C.
      
    • Add morpholine dropwise (slow addition is critical to prevent bis-alkylation).[1]

    • Stir at RT for 12 hours.

    • Filter solids and concentrate.[1]

    • Purification: Vacuum distillation.[1] Do not use silica column chromatography for the free base without triethylamine, as it may streak or decompose.[1]

  • Storage: Convert to HBr salt immediately by adding 48% HBr/AcOH if not using immediately.

Protocol B: Synthesis of 4-(3-Bromopropyl)isoquinoline

Requires C-C bond formation.[1] Direct alkylation of isoquinoline at C4 is not possible.

  • Strategy: Negishi Coupling or Sonogashira/Reduction.

  • Reagents: 4-Bromoisoquinoline (Starting Material), Zinc powder, 1,3-dibromopropane (excess),

    
     (Catalyst).[1]
    
  • Procedure (Negishi Approach):

    • Step 1 (Zinc Reagent): Generate (3-bromopropyl)zinc bromide by treating 1,3-dibromopropane with activated Zinc dust in THF.[1]

    • Step 2 (Coupling): Add 4-bromoisoquinoline and

      
       (5 mol%) to the organozinc solution.
      
    • Step 3: Reflux under Argon for 16 hours.

    • Workup: Quench with saturated

      
      , extract with EtOAc.
      
    • Purification: Flash chromatography (Hexane/EtOAc).[1]

  • Note: This yields the C4-substituted product. The nitrogen remains unsubstituted.[1]

Medicinal Chemistry Decision Matrix

When should you use which reagent?

Goal Select Morpholine Derivative Select Isoquinoline Derivative
Target Binding No. (Unless targeting a specific morpholine-binding pocket, which is rare).[1]Yes. Isoquinoline mimics ATP adenine; excellent for Kinase/ATPase targets.[1]
Solubility Yes. Adds a basic center (

8.[1]3) to form water-soluble salts.[1]
No. Adds lipophilicity (

+3.0); reduces solubility.[1]
Metabolic Stability Moderate.[1] Morpholine can be oxidized (lactam formation).[1]High. The aromatic ring is generally stable, though C1 oxidation is possible.[1]
Permeability Good (Balanced LogD).[1]High (High LogP), but may suffer from efflux.[1]
Decision Workflow

Decision Start Project Goal? Solubility Improve Solubility / ADME Start->Solubility Potency Improve Potency / Binding Start->Potency Morph Use 4-(3-Bromopropyl)morpholine (Solubilizing Tail) Solubility->Morph Iso Use 4-(3-Bromopropyl)isoquinoline (Scaffold Extension) Potency->Iso

Figure 3: Strategic decision tree for selecting the appropriate propyl bromide reagent.

References

  • Morpholine as a Privileged Structure: Kourounakis, A., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules."[1][2][4][5][6] Medicinal Research Reviews, 2020.[1][4][5] [1]

  • Isoquinoline Synthesis & Properties: Roesch, K. R., & Larock, R. C.[1][7] "Synthesis of Isoquinolines via Palladium-Catalyzed Coupling." Journal of Organic Chemistry, 2001.[1] [1]

  • Polymerization of Amino-Alkyl Halides: Smith, M. B.[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. (Chapter on Nucleophilic Substitution). [1]

  • pKa Data Sources

    • Morpholine pKa (8.36): [1]

    • Isoquinoline pKa (5.40): [1]

Sources

The Isoquinoline Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Isoquinoline Scaffold

The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry and natural product synthesis.[1][2] Its structural rigidity, coupled with the nitrogen atom's capacity for hydrogen bonding and salt formation, makes it a "privileged structure" – a molecular framework that can bind to multiple biological targets with high affinity.[3][4][5] From potent alkaloids isolated from plants to rationally designed synthetic drugs, the isoquinoline core is integral to a wide array of therapeutic agents.[2][6][7] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, cardiovascular, and CNS-modulating effects.[1][8][9][10]

This guide provides an in-depth exploration of synthetic intermediates containing the isoquinoline scaffold. We will move beyond a simple catalog of reactions to provide a senior application scientist's perspective on the strategic choices behind synthesizing and functionalizing this critical core. We will examine classical and modern synthetic routes, delve into the logic of functionalization, and showcase the application of these intermediates in the synthesis of clinically relevant molecules.

The Strategic Importance of Isoquinoline Intermediates in Drug Development

The isoquinoline nucleus is not merely a synthetic target but a strategic starting point for building molecular complexity and tuning pharmacological activity. Its derivatives are found in numerous FDA-approved drugs, highlighting its therapeutic importance.[2][11][12]

Drug NameTherapeutic ClassCore Structure
Papaverine Vasodilator, AntispasmodicIsoquinoline
Quinapril Antihypertensive (ACE Inhibitor)Tetrahydroisoquinoline
Noscapine Antitussive, AnticancerPhthalideisoquinoline
Berberine Antimicrobial, AntidiabeticProtoberberine Alkaloid
Saquinavir Antiretroviral (Protease Inhibitor)Contains an Isoquinolyl group
Praziquantel AntiparasiticIsoquinolone

Table 1: Examples of Marketed Drugs Containing the Isoquinoline Scaffold.[2][6][11][13]

The prevalence of this scaffold in nature and medicine underscores the need for efficient and versatile synthetic methods to access a diverse range of functionalized intermediates.[3][14] These intermediates are the building blocks for creating libraries of novel compounds for high-throughput screening and for the total synthesis of complex natural products.[15]

Part 1: Constructing the Core - Classical and Modern Synthetic Strategies

The construction of the isoquinoline ring system is a mature field of organic synthesis, yet one that continues to evolve. Method selection depends critically on the desired substitution pattern, the required degree of saturation (fully aromatic vs. dihydro- or tetrahydroisoquinoline), and the functional group tolerance of the starting materials.

Logical Flow of Synthetic Strategy Selection

G Target Target Isoquinoline Derivative (Substitution & Saturation) Decision1 Are precursors readily available? Is the aromatic ring electron-rich? Target->Decision1 Decision2 Need for high functional group tolerance? Late-stage diversification? Target->Decision2 Classical Classical Name Reactions (Bischler-Napieralski, Pictet-Spengler, etc.) Protocol1 Execute Bischler-Napieralski or Pictet-Spengler Classical->Protocol1 e.g., Dihydroisoquinolines Modern Modern Methods (Transition-Metal Catalysis, C-H Activation) Protocol2 Execute Rh(III)-catalyzed Annulation Modern->Protocol2 e.g., Highly Substituted Isoquinolines Decision1->Classical Yes Decision2->Modern Yes

Caption: Strategic decision-making process for selecting a synthetic route.

Classical Name Reactions: The Bedrock of Isoquinoline Synthesis

For decades, a handful of powerful name reactions have been the primary methods for constructing the isoquinoline core. These reactions are reliable, well-understood, and often form the basis for the synthesis of natural product alkaloids.[2][14]

A. The Bischler-Napieralski Reaction

This is arguably the most widely used method for synthesizing 3,4-dihydroisoquinolines.[14][16] The reaction involves the intramolecular electrophilic aromatic substitution (cyclization) of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[16][17][18]

  • Causality: The reaction's success hinges on the nucleophilicity of the aromatic ring. Electron-donating groups (e.g., methoxy) on the phenethylamine starting material are crucial as they activate the ring towards electrophilic attack by the intermediate nitrilium ion, facilitating cyclization under reasonable conditions.[18][19] Conversely, electron-withdrawing groups can retard or completely inhibit the reaction.[19] The resulting 3,4-dihydroisoquinoline can then be easily oxidized (e.g., with palladium on carbon) to the fully aromatic isoquinoline.[11]

Bischler_Napieralski cluster_0 Bischler-Napieralski Reaction Start β-Arylethylamide Intermediate1 Nitrilium Ion Intermediate Start->Intermediate1 + Reagent Reagent Dehydrating Agent (e.g., POCl₃) Step1 Intramolecular Electrophilic Cyclization Intermediate1->Step1 Product1 3,4-Dihydroisoquinoline Step1->Product1 Oxidation Oxidation (e.g., Pd/C) Product1->Oxidation Product2 Isoquinoline Oxidation->Product2

Caption: Workflow for the Bischler-Napieralski reaction.

B. The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinolines (THIQs).[15][20] Discovered in 1911, it involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[21][22]

  • Causality: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler cyclization is an electrophilic aromatic substitution. The key electrophile is an iminium ion, formed in situ from the amine and carbonyl compound under acidic conditions.[21] The nucleophilicity of the aromatic ring is paramount. The reaction works exceptionally well with electron-rich systems like indoles (to form β-carbolines) and activated phenyl rings (e.g., from dopamine or tyramine), which are the biosynthetic precursors to a vast number of isoquinoline alkaloids.[21][22][23]

C. The Pomeranz-Fritsch Reaction

This reaction provides a direct route to fully aromatic isoquinolines. It involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[24][25][26][27]

  • Causality: The reaction proceeds in two stages: formation of the Schiff base (benzalaminoacetal) followed by ring closure using a strong acid, typically sulfuric acid.[24][25] The choice of acid strength is critical and can influence the yield significantly.[25] While versatile, the Pomeranz-Fritsch reaction can sometimes suffer from low yields, leading to the development of several modifications, such as the Schlittler-Müller modification, which uses a benzylamine and glyoxal semiacetal as starting materials.[27][28]

Modern Synthetic Methods: Precision and Versatility

While classical methods are robust, modern drug discovery often demands milder conditions, greater functional group tolerance, and the ability to rapidly generate analogs. Transition-metal-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful alternatives.[29][30]

  • Causality & Expertise: Catalysts based on rhodium (Rh), palladium (Pd), and cobalt (Co) have revolutionized isoquinoline synthesis.[29][30][31] These methods often work via a C-H activation/annulation cascade.[29][32][33] For example, a benzamide can be directed by its nitrogen atom to activate a specific C-H bond on the aromatic ring. This activated species then undergoes annulation (ring formation) with an alkyne coupling partner.[34] The advantage is atom economy and the ability to introduce substituents with high regioselectivity, dictated by the directing group and the catalyst.[35] This allows for the construction of highly decorated isoquinoline cores that would be difficult to access via classical routes.[29] These modern techniques are indispensable for late-stage functionalization and the efficient synthesis of complex molecular architectures.[4]

Part 2: Experimental Protocols - A Practical Guide

A protocol is only trustworthy if it is detailed and reproducible. The following sections provide step-by-step methodologies for key synthetic transformations.

Protocol: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline

This protocol describes a general procedure for the synthesis of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline from N-acetyl-3,4-dimethoxyphenethylamine.

Materials:

  • N-acetyl-3,4-dimethoxyphenethylamine (1.0 eq)

  • Phosphoryl chloride (POCl₃) (3.0 eq)

  • Acetonitrile (anhydrous)

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator, round-bottom flask, reflux condenser, magnetic stirrer, ice bath.

Procedure:

  • Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve N-acetyl-3,4-dimethoxyphenethylamine (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per gram of amide).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphoryl chloride (3.0 eq) dropwise via syringe over 15 minutes. Causality Note: POCl₃ is a powerful dehydrating and chlorinating agent that activates the amide carbonyl for cyclization.[16][19] The slow, cooled addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 82 °C) for 2 hours. Monitor the reaction progress by TLC (e.g., 9:1 DCM:Methanol).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice (approx. 50 g). Trustworthiness Check: This step hydrolyzes any remaining POCl₃ and neutralizes the strong acid. It must be done slowly and with caution as the quenching process is highly exothermic.

  • Workup - Basification & Extraction: Make the aqueous solution basic (pH ~8-9) by the slow addition of a saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3,4-dihydroisoquinoline.

Protocol: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline

This protocol outlines the synthesis of 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline from dopamine hydrochloride and acetaldehyde.

Materials:

  • Dopamine hydrochloride (1.0 eq)

  • Acetaldehyde (1.1 eq)

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Sodium hydroxide (NaOH), aqueous solution

  • Reaction vessel, magnetic stirrer, pH meter or paper.

Procedure:

  • Setup: Dissolve dopamine hydrochloride (1.0 eq) in deionized water in a suitable reaction vessel.

  • pH Adjustment: Cool the solution and adjust the pH to approximately 4-5 by adding concentrated HCl. Causality Note: The reaction requires acidic conditions to promote the formation of the electrophilic iminium ion, which is necessary for the cyclization step.[20][21]

  • Reagent Addition: Add acetaldehyde (1.1 eq) to the solution and stir the mixture at room temperature.

  • Reaction: Continue stirring for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS. The product, being a hydrochloride salt, may precipitate from the solution.

  • Workup - Isolation: If a precipitate has formed, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Workup - Extraction (if no precipitate): If the product remains in solution, carefully basify the reaction mixture with a cold NaOH solution to pH ~9. This will precipitate the free base. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: The crude tetrahydroisoquinoline can be further purified by recrystallization or column chromatography.

Part 3: Functionalization and Application in Synthesis

Once the core isoquinoline scaffold is constructed, the next strategic phase involves its functionalization. The ability to selectively introduce substituents at various positions (C-1, C-3, C-4, N-2 etc.) is critical for modulating the biological activity of the final compound.[3][4] Modern methods like C-H functionalization and cross-coupling reactions provide powerful tools for this purpose.[1] For instance, triflate-substituted isoquinolones can be readily diversified via palladium-catalyzed Suzuki or Sonogashira cross-coupling reactions, allowing for the introduction of aryl or alkynyl groups, respectively.[34]

The ultimate goal for a drug development professional is the efficient synthesis of a target molecule. The isoquinoline intermediates discussed are pivotal in synthesizing complex natural products and pharmaceuticals. For example, the Bischler-Napieralski reaction is a key step in the synthesis of numerous alkaloids, including berberine, which has significant anticancer and antidiabetic properties.[7][14][36] Similarly, the Pictet-Spengler reaction is fundamental to the biomimetic synthesis of a vast array of indole and isoquinoline alkaloids.[23]

Conclusion

Synthetic intermediates based on the isoquinoline scaffold are of immense and enduring value to the scientific community. Their importance is rooted in their prevalence in a wide range of biologically active natural products and clinically successful drugs.[5][7][8][37] A thorough understanding of both classical and modern synthetic methodologies is essential for any researcher in the field. The choice of synthetic route is a strategic decision guided by the desired substitution pattern, required stereochemistry, and the overall efficiency of the synthetic sequence. As new catalytic systems and reaction pathways are developed, the ability to create novel, highly functionalized isoquinoline intermediates will continue to expand, paving the way for the discovery of the next generation of therapeutics.

References

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Available at: [Link]

  • Pomeranz-Fritsch Reaction. Cambridge University Press. Available at: [Link]

  • Pomeranz–Fritsch reaction. Wikipedia. Available at: [Link]

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. Available at: [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. Available at: [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. Available at: [Link] (Note: This is a distinct article from reference 5, despite the similar title and source)

  • Recent Advances in the 3d‐Transition‐Metal‐Catalyzed Synthesis of Isoquinolines and its Derivatives. Semantic Scholar. Available at: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC. Available at: [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. ResearchGate. Available at: [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]

  • Effective Synthetic Strategies for the Construction of Isoquinoline Scaffold Found in Biologically Active Natural Products. ResearchGate. Available at: [Link]

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. Available at: [Link]

  • Comprehensive Strategies for the Synthesis of Isoquinolines: Progress Since 2008. ResearchGate. Available at: [Link]

  • Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. ACS Publications. Available at: [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]

  • Bischler–Napieralski reaction. Wikipedia. Available at: [Link]

  • Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. ResearchGate. Available at: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. PMC. Available at: [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. Available at: [Link]

  • (PDF) The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available at: [Link]

  • C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Thieme. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PMC. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed. Available at: [Link]

  • The Pictet-Spengler Reaction Still on Stage. Bentham Science Publishers. Available at: [Link]

  • Transition‐Metal‐Catalyzed synthesis of isoquinolines. ResearchGate. Available at: [Link]

  • Bischler napieralski reaction. Slideshare. Available at: [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Bentham Science. Available at: [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Available at: [Link]

  • Isoquinoline Definition. Fiveable. Available at: [Link]

  • Plant isoquinoline alkaloids: Advances in the chemistry and biology of berberine. PubMed. Available at: [Link]

  • Bischler-Napieralski Reaction. Cambridge University Press. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

  • Plant isoquinoline alkaloids: Advances in the chemistry and biology of berberine. ResearchGate. Available at: [Link]

  • Isoquinoline. Wikipedia. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

  • Drugs containing isoquinoline derivatives. ResearchGate. Available at: [Link]

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Methodological & Application

Application Note: Chemoselective Coupling of Amines with 4-(3-Bromopropyl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of amino-functionalized isoquinoline derivatives. The protocol focuses on the nucleophilic substitution of 4-(3-Bromopropyl)isoquinoline with various amines to generate high-value pharmacophores often found in kinase inhibitors (e.g., Rho-kinase inhibitors).

Introduction & Chemical Context

The coupling of 4-(3-Bromopropyl)isoquinoline (1) with primary or secondary amines is a classic


 alkylation. While seemingly straightforward, this reaction presents specific challenges due to the dual-nitrogen nature of the system:
  • The Isoquinoline Nitrogen (

    
    ):  Acts as a competitive nucleophile (risk of self-quaternization or polymerization) and a proton acceptor.
    
  • The Target Amine: Must be sufficiently nucleophilic to displace the bromide but controlled to prevent over-alkylation (if primary).

  • The Leaving Group: The primary bromide on the propyl linker is moderately reactive but prone to E2 elimination (forming the styrene-like alkene) under harsh basic conditions.

This guide provides two optimized methods: Method A (Standard Heterogeneous Conditions) for non-volatile, robust amines, and Method B (Homogeneous/Sealed Conditions) for volatile amines or sluggish nucleophiles.

Mechanistic Insight & Critical Parameters

The reaction proceeds via a bimolecular nucleophilic substitution (


).
  • The Trap: The isoquinoline ring nitrogen can form a hydrobromide salt with the HBr byproduct. If the reaction mixture becomes acidic, the nucleophilicity of the incoming amine drops drastically.

  • The Solution: An inorganic base (

    
    ) or sterically hindered organic base (DIPEA) is required to scavenge HBr and maintain the free base form of the amine.
    
  • Finkelstein Catalysis: The addition of Potassium Iodide (KI) generates an intermediate alkyl iodide in situ, which is a better leaving group (

    
     vs 
    
    
    
    ), accelerating the reaction rate by 2-5x.
Reaction Pathway Diagram

The following diagram illustrates the critical decision points and mechanistic pathways.

ReactionPathway Start 4-(3-Bromopropyl) isoquinoline Intermediate Transition State (SN2) Start->Intermediate + Amine SideProduct2 Side Product: Quaternary Salt Start->SideProduct2 Intermolecular Self-Reaction Amine Incoming Amine (R-NH2) Amine->Intermediate Base Base Scavenger (K2CO3/DIPEA) Base->Intermediate Neutralizes HBr Product Target Amino-Isoquinoline Intermediate->Product Major Path (Mild Heat) SideProduct1 Side Product: Elimination (Alkene) Intermediate->SideProduct1 High T, Strong Base

Figure 1: Mechanistic pathways and competitive side-reactions in isoquinoline alkylation.

Experimental Protocols

Method A: Standard Heterogeneous Conditions (Recommended)

Best for: Secondary amines, non-volatile primary amines, and scale-up.

Reagents:

  • Substrate: 4-(3-Bromopropyl)isoquinoline (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (Use 3.0 equiv if amine is primary to prevent bis-alkylation)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 – 3.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) [0.1 M concentration]

Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(3-Bromopropyl)isoquinoline (1.0 eq), KI (0.1 eq), and anhydrous

    
      (2.5 eq).
    
  • Solvation: Add Acetonitrile (dry preferred). Stir for 5 minutes at room temperature to disperse the solids.

  • Addition: Add the Amine (1.2–3.0 eq) dropwise.

  • Reaction: Fit with a reflux condenser and heat the mixture to 60°C (oil bath temperature).

    • Note: Do not reflux vigorously (82°C) unless the amine is unreactive. 60°C minimizes elimination side products.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM + 1%

    
    ) or LC-MS. Reaction typically completes in 4–12 hours.
    
  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the inorganic solids (

      
      , KBr) through a Celite pad; wash the pad with MeCN.
      
    • Concentrate the filtrate in vacuo.

    • Redissolve residue in DCM and wash with saturated

      
       (aq) to ensure free base form.
      
Method B: Homogeneous/Sealed Conditions

Best for: Volatile amines (e.g., methylamine, dimethylamine), acid-sensitive amines, or sluggish reactions.

Reagents:

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or DMAc

  • Vessel: Sealed pressure tube

Protocol:

  • Setup: In a pressure tube, dissolve 4-(3-Bromopropyl)isoquinoline (1.0 eq) in DMF (0.2 M).

  • Addition: Add DIPEA (2.0 eq) and the Amine (2.0–5.0 eq).

    • Critical: If using amine salts (e.g., Methylamine HCl), increase DIPEA to 3.5 eq to liberate the free amine.

  • Reaction: Seal the tube and heat to 80°C for 12–24 hours.

  • Workup (Aqueous Wash):

    • Dilute reaction mixture with EtOAc (5x reaction volume).

    • Wash with water (3x) and brine (1x) to remove DMF.

    • Dry over

      
       and concentrate.
      

Purification & Analysis Strategy

The product contains a basic isoquinoline nitrogen and the newly formed amine. This basicity allows for a "Catch and Release" purification strategy which is often superior to standard chromatography.

Acid-Base Extraction Workflow

Purification Crude Crude Reaction Mixture (Product + Impurities) Acidify Dissolve in organic solvent Extract with 1M HCl Crude->Acidify OrgLayer1 Organic Layer (Contains Non-Basic Impurities) Acidify->OrgLayer1 Discard AqLayer1 Aqueous Acidic Layer (Contains Product Salt) Acidify->AqLayer1 Keep Basify Basify Aqueous Layer (pH > 10 with NaOH) AqLayer1->Basify Extract Extract with DCM or EtOAc Basify->Extract Final Pure Product (Free Base) Extract->Final

Figure 2: "Catch and Release" purification strategy utilizing the basicity of the isoquinoline scaffold.

Analytical Checkpoints
  • 1H NMR (CDCl3): Look for the disappearance of the triplet at

    
     ppm (
    
    
    
    ) and the appearance of a new multiplet at
    
    
    ppm (
    
    
    ).
  • Mass Spec: Expect

    
     peak. Note that isoquinolines often ionize intensely.
    

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Amine is protonated (Salt formation).Switch to Method B (DIPEA) or increase

grind size. Add 0.5 eq NaI.
Styrene Formation Elimination (E2) dominates.Lower temperature to 40-50°C. Change solvent to Ethanol (protic solvents suppress E2 vs SN2).
Bis-Alkylation Primary amine is too reactive.Use large excess of amine (5-10 eq) or use Method A with slow addition of bromide to the amine.
Precipitate in Flask Product is insoluble or salt formed.Check pH. If acidic, add base.[3] If neutral, the product might be precipitating (good!); filter and analyze.

References

  • General Isoquinoline Reactivity

    • Organic Chemistry Portal. "Synthesis of Isoquinolines."[2][4][5][6][7] Link

  • Finkelstein Catalysis in Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Standard text for SN2/Finkelstein mechanism).
  • Amination of Alkyl Halides (General Protocol)

    • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron 57.37 (2001): 7785-7811. Link

  • Isoquinoline Alkaloid Synthesis (Contextual): Bentley, K. W. " -Phenylethylamines and the isoquinoline alkaloids." Natural Product Reports 15 (1998): 341-362. (Provides context on stability and handling of amino-alkyl-isoquinolines).
  • Fasudil (Isoquinoline Sulfonamide)

    • DrugBank Online. "Fasudil: Chemical Structure and Synthesis." (Context for isoquinoline drug scaffolds). Link

Sources

Procedure for converting isoquinoline hydrobromide salt to free base

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Liberation of Isoquinoline Free Base from Hydrobromide Salt

Executive Summary

This application note details the procedure for the quantitative conversion of Isoquinoline Hydrobromide (Isoquinoline·HBr) to its free base form. While Isoquinoline salts are stable solids preferred for storage, the free base is frequently required for nucleophilic substitution reactions, organometallic ligand synthesis, and physiological assays.

This protocol utilizes a pH-controlled biphasic extraction method. By leveraging the Henderson-Hasselbalch relationship, we ensure >99.9% deprotonation efficiency. The guide includes physicochemical property comparisons, a step-by-step extraction workflow, and critical safety considerations for handling nitrogenous heterocycles.

Scientific Background & Rationale

The Chemistry of Deprotonation

Isoquinoline is a benzopyridine with a


 (of the conjugate acid) of approximately 5.14 - 5.40  [1, 2]. In its hydrobromide salt form, the nitrogen atom is protonated, rendering the molecule ionic and water-soluble.

To liberate the free base, the pH of the aqueous environment must be elevated significantly above the


. According to the Henderson-Hasselbalch equation:


To achieve a Free Base : Salt ratio of 1000:1 (99.9% purity), the pH must be:



Operational Standard: To ensure robust conversion and account for ionic strength effects, this protocol mandates raising the pH to >10.0 using a strong inorganic base (NaOH) or carbonate (


).
Physicochemical Comparison

Understanding the phase change is critical for isolation. Unlike the solid salt, the free base is a low-melting solid or oil at room temperature.

PropertyIsoquinoline Hydrobromide (Salt)Isoquinoline (Free Base)Implications for Protocol
Formula


Stoichiometry changes (MW difference).
MW ~209.07 g/mol 129.16 g/mol Yield calculation basis.
State (RT) Crystalline SolidHygroscopic Liquid / Low-Melting Solid (MP: 26-28°C) [3]Product will likely be an oil after solvent removal.
Solubility Water, MethanolDCM, Diethyl Ether, TolueneBasis for biphasic extraction.
Odor Odorless (typically)Penetrating, benzaldehyde/anise-likeFume hood mandatory.

Experimental Protocol: Biphasic Neutralization

Objective: Isolate Isoquinoline free base from 5.0 g of Isoquinoline·HBr.

Reagents & Equipment
  • Precursor: Isoquinoline Hydrobromide (5.0 g, ~24 mmol).

  • Base: 2M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Diethyl Ether (

    
    ).
    
    • Note: DCM is preferred for higher solubility, but Et2O floats on water, facilitating separation.

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    ).
  • Equipment: Separatory funnel (250 mL), pH paper/meter, Rotary Evaporator.

Step-by-Step Methodology

Step 1: Solubilization

  • Weigh 5.0 g of Isoquinoline·HBr into a 100 mL beaker.

  • Add 30 mL of deionized water. Stir until fully dissolved.

    • Observation: The solution should be clear. If turbidity exists, filter before proceeding.

Step 2: Basification (The Critical Control Point)

  • Place the beaker in an ice-water bath (neutralization is exothermic).

  • Slowly add 2M NaOH dropwise while stirring.

  • Monitor pH: Continue addition until pH reaches 10–12 .

    • Visual Cue: The clear acidic solution will turn cloudy or an oil will separate (oiling out) as the free base forms, as it is insoluble in basic water.

Step 3: Extraction

  • Transfer the heterogeneous mixture to a 250 mL separatory funnel.

  • Rinse the beaker with 30 mL of DCM and add to the funnel.

  • Shake vigorously for 2 minutes, venting gas frequently.

  • Allow layers to separate.

    • Layer ID: DCM is denser than water (Bottom Layer = Product). If using Ether, Top Layer = Product.

  • Collect the organic layer.

  • Re-extract the aqueous layer two more times with 20 mL DCM to maximize yield.

Step 4: Washing & Drying

  • Combine all organic extracts.

  • Wash with 20 mL saturated brine (NaCl) to remove trapped water emulsion.

  • Transfer organic phase to an Erlenmeyer flask.

  • Add anhydrous

    
     (approx. 2-3 spatula tips) until the powder flows freely and does not clump. Let sit for 10 minutes.
    

Step 5: Isolation

  • Filter off the drying agent into a pre-weighed round-bottom flask.

  • Concentrate via Rotary Evaporator (

    
    , reduced pressure).
    
    • Caution: Isoquinoline has a high boiling point (242°C), but do not overheat, as it can degrade or sublime under high vacuum over long periods.

  • Final State: The product will appear as a pale yellow/colorless oil that may solidify upon refrigeration [4].

Process Visualization (Workflow)

The following diagram illustrates the logical flow and decision points of the extraction process.

IsoquinolineExtraction Start Start: Isoquinoline HBr Salt Dissolve Dissolve in Water (30 mL) Start->Dissolve AdjustPH Adjust pH > 10 (Add 2M NaOH) Dissolve->AdjustPH CheckState Check State: Oiling Out Observed? AdjustPH->CheckState CheckState->AdjustPH No (pH < 10) Extract Extract with DCM (3x) CheckState->Extract Yes (Cloudy/Oil) PhaseSep Phase Separation (Keep Organic Layer) Extract->PhaseSep Dry Dry over MgSO4 & Filter PhaseSep->Dry Evap Rotary Evaporation Dry->Evap Final Final Product: Isoquinoline Free Base (Oil/Solid) Evap->Final

Figure 1: Decision-matrix flowchart for the biphasic liberation of Isoquinoline.

Quality Control & Troubleshooting

Yield Calculation
  • Theoretical Yield:

    
    
    
    
    
Purity Check
  • TLC: Run on Silica Gel. Mobile Phase: 5% Methanol in DCM.

    • Visualization: UV lamp (Isoquinoline is UV active).

    • Note: The free base will streak slightly due to interaction with acidic silica; adding 1% Triethylamine to the eluent reduces streaking.

  • 1H NMR: Check for the disappearance of the broad NH+ proton signal (typically >10 ppm in the salt) and the sharpening of aromatic peaks.

Common Issues
  • Emulsions: If the DCM/Water interface is unclear during extraction, add saturated Brine or a small amount of Methanol to break the surface tension.

  • Color: Pure Isoquinoline is colorless.[1][2][3][4] A yellow/brown tint indicates oxidation. If high purity is required for sensitive catalysis, vacuum distillation of the crude oil is recommended (BP ~100°C @ 15 mmHg).

Safety & Handling (HSE)

  • Toxicity: Isoquinoline is toxic by ingestion and skin contact.[4] It is a skin and eye irritant [5].

  • Odor Control: The free base has a potent, lingering odor. All evaporation and handling must occur inside a certified chemical fume hood.

  • Waste Disposal: Aqueous waste will be basic (pH > 10) and contain bromide ions. Neutralize before disposal according to local environmental regulations. Halogenated solvent waste (DCM) must be segregated.

References

  • PubChem. (n.d.).[5][6] Isoquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2005).[5][6][7][8] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Section on Dissociation Constants of Organic Bases).

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). RTECS: Isoquinoline.[1][2] Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Handling hygroscopic isoquinoline hydrobromide salts in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoquinoline Hydrobromide Salts

Introduction

Welcome to the Technical Support Center for handling isoquinoline hydrobromide salts. As a class of compounds, isoquinoline derivatives are pivotal in pharmaceutical research and development, often serving as key intermediates or active pharmaceutical ingredients (APIs).[1] The hydrobromide salt form is frequently used to enhance solubility and stability. However, this salt form often introduces a significant experimental challenge: hygroscopicity.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven answers to common questions and troubleshooting scenarios. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to handle these sensitive materials with confidence and ensure the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental properties of hygroscopic salts.

Q1: What does "hygroscopic" mean in the context of isoquinoline hydrobromide salts?

Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment (i.e., atmospheric humidity).[2][3] For isoquinoline hydrobromide, a crystalline solid, this means that upon exposure to ambient air, water vapor will adsorb onto the crystal surface. If the ambient humidity is high enough, the salt will continue to absorb water, which can lead to significant physical and chemical changes.[4]

The primary drivers for this phenomenon in isoquinoline hydrobromide are:

  • Ionic Nature: The salt consists of the protonated isoquinolinium cation and the bromide anion. These ions have a strong electrostatic attraction for the polar water molecules.

  • Chemical Structure: The nitrogen heteroatom in the isoquinoline ring is a site of basicity, and in its protonated HBr salt form, it readily participates in hydrogen bonding with water.[1][5]

Q2: I've heard the term "deliquescence." How is it different from hygroscopicity?

This is a critical distinction. Hygroscopicity is the general phenomenon of water attraction. Deliquescence is the extreme endpoint of hygroscopicity.

  • Hygroscopicity: The substance absorbs moisture but may not necessarily change its physical state. It might feel damp or form clumps.

  • Deliquescence: The substance absorbs so much moisture from the atmosphere that it dissolves in the absorbed water, forming a liquid solution.[3][6]

This transition occurs at a specific relative humidity (RH) for a given temperature, known as the Deliquescence Relative Humidity (DRH).[7] Above its DRH, a crystalline salt will spontaneously dissolve. This can be disastrous for an experiment, as it leads to a complete loss of solid-state integrity and can accelerate degradation.[6]

Q3: Why are hydrobromide (HBr) salts, in particular, often highly hygroscopic?

While not universal, many hydrochloride (HCl) and hydrobromide (HBr) salts of organic bases are hygroscopic. The hygroscopicity of a salt is a complex interplay of the properties of both the cation and the anion. In the case of HBr salts, the bromide ion's size and charge density contribute to the crystal lattice energy. When this energy is less favorable than the energy of hydration, the salt will have a strong tendency to absorb water to form a more stable hydrated state. The involvement of the chloride or bromide ions in hydrogen bonding networks can significantly influence water uptake.[5]

Q4: How does moisture absorption concretely affect my salt's stability and quality?

Moisture is not an inert component; it is a reactive chemical that can compromise your sample in several ways:

  • Chemical Degradation: The presence of water can facilitate hydrolysis of sensitive functional groups on the isoquinoline core or other parts of the molecule. The absorbed water also creates a solution at the micro-level, which can dramatically increase reaction rates for degradation pathways.[2][6]

  • Physical Instability: Water absorption can induce a phase transition from a stable crystalline form to a less stable amorphous state or a hydrate, altering key properties like solubility and dissolution rate.[2] This can lead to caking, agglomeration, and loss of flowability, making handling and weighing difficult.[4]

  • Inaccurate Stoichiometry: The most immediate impact is on weighing. If a 100 mg sample has absorbed 10% water by mass, you are actually dispensing only 90 mg of your active compound. This introduces significant error into subsequent reactions and assays.

Section 2: Standard Operating Procedures (SOPs) & Best Practices

This section provides actionable protocols for handling and storage.

Q5: What is the ideal laboratory environment for handling hygroscopic isoquinoline hydrobromide salts?

Controlling the environment is the single most important factor. The primary goal is to maintain a relative humidity (RH) well below the salt's critical DRH.

ParameterRecommended ConditionRationale & Best Practices
Relative Humidity (RH) < 40% RH (ideally < 25% RH)This is the most critical parameter. Working in a glove box with a dry nitrogen or argon atmosphere is the gold standard.[8] For less sensitive operations, a fume hood with a directed stream of dry air or nitrogen over the balance and workspace can suffice. For some applications, specific handling conditions of 15-25% RH are recommended.[9]
Temperature Controlled Room Temp (20-25°C) Temperature fluctuations can cause changes in relative humidity and affect balance stability. Never weigh a sample that is not at thermal equilibrium with the balance.[10][11]
Atmosphere Inert (Nitrogen/Argon) In addition to being hygroscopic, many complex organic molecules, including some isoquinolines, can be sensitive to air (oxidation) and light. An inert atmosphere mitigates these risks.
Q6: What is the correct, step-by-step procedure for weighing a hygroscopic isoquinoline hydrobromide salt?

Inaccurate weighing is a primary source of experimental error. A "weighing by difference" technique inside a controlled environment is the most robust method.

  • Preparation: Ensure your controlled environment (glove box or dry air stream) is active and the internal RH is stable and below 40%. Place your spatula, receiving vessel (e.g., reaction flask), and a sealed vial containing the isoquinoline HBr salt inside the controlled environment. Allow all items to equilibrate for at least 15-20 minutes.

  • Initial Weighing: Place the sealed vial containing the salt on the analytical balance and tare it, or record its mass (Mass 1).

  • Transfer: Remove the vial from the balance. Uncap it and, using the equilibrated spatula, quickly and carefully transfer an approximate amount of the solid into your receiving vessel. Do not attempt to hit an exact target weight during this step.

  • Reseal & Final Weighing: Immediately and tightly reseal the source vial. Place it back on the same analytical balance and record the new, lower mass (Mass 2).

  • Calculation: The exact mass of the salt transferred is Mass 1 - Mass 2 . This method ensures that any moisture absorbed by the solid after the initial weighing does not affect the final calculated mass of the transferred portion.[10]

  • Documentation: Record the final calculated mass, date, time, and ambient RH in your lab notebook.

G cluster_prep 1. Preparation cluster_weigh 2. Weighing by Difference cluster_calc 3. Calculation & Documentation P1 Establish Controlled Environment (<40% RH) P2 Place Vial, Flask & Tools Inside P1->P2 P3 Allow All Items to Equilibrate (15-20 min) P2->P3 W1 Place Sealed Vial on Balance Record Mass 1 P3->W1 W2 Quickly Transfer Solid to Receiving Vessel W1->W2 W3 Tightly Reseal Vial W2->W3 W4 Place Vial on Balance Record Mass 2 W3->W4 C1 Mass Transferred = Mass 1 - Mass 2 W4->C1 C2 Record Result, Date, RH C1->C2

Caption: Workflow for accurate weighing of hygroscopic salts.

Q7: How should I properly store these salts for both short-term (in-use) and long-term viability?

Proper storage is essential to prevent degradation and moisture uptake over time.[12]

  • Primary Container: The material should be kept in its original, tightly sealed container. If you transfer it, use amber glass vials with PTFE-lined caps. The amber color protects against light-sensitive degradation.[13]

  • Secondary Containment & Atmosphere: For maximum protection, place the primary container inside a larger, sealable secondary container, such as a desiccator cabinet. The desiccator should contain an active desiccant (e.g., silica gel with a humidity indicator, or Drierite). For highly sensitive compounds, backfilling the container with an inert gas like argon or nitrogen before sealing provides the best protection.[14][15]

  • Location: Store the container in a cool, dry, and dark place. Avoid areas with significant temperature fluctuations.[16]

  • Labeling: Always label containers with the chemical name, date received, and date opened.[15]

Section 3: Troubleshooting Guide

This section addresses common problems encountered during experiments.

Q8: My salt has become clumpy or turned into a paste. What happened and can I still use it?

This is a classic sign of significant water absorption, indicating that the ambient relative humidity exceeded the salt's critical DRH.[6] The material has transitioned from a solid to a saturated solution.

Can you use it? It is strongly advised not to. The water content is now unknown and high, making accurate weighing impossible. Furthermore, the presence of water may have already initiated chemical degradation.[2] Using the material will lead to unreliable and irreproducible results. The best course of action is to discard the compromised material according to your institution's safety guidelines and obtain a fresh, dry sample.

Q9: My weight reading on the analytical balance is constantly drifting. What's causing this?

A drifting balance reading is a common issue when weighing hygroscopic materials and can be caused by several factors:

  • Continuous Water Absorption: If the sample is exposed to ambient air, it will continuously absorb moisture, and its mass will continuously increase. This is the most likely cause.[10][11] Solution: Use a controlled, low-humidity environment (glove box).

  • Temperature Imbalance: A sample that is warmer or cooler than the balance chamber will create air currents, causing the reading to be unstable.[10][11] Solution: Always allow the sample to reach thermal equilibrium with the balance before weighing.

  • Static Electricity: Anhydrous powders can easily build up static charge, which exerts forces on the balance pan, causing erratic and non-reproducible readings.[11][17] Solution: Use an anti-static gun or an ionizing bar in the balance chamber.

Q10: I suspect my solvent has absorbed atmospheric moisture. How does this affect my experiment with the isoquinoline HBr salt?

Using a "wet" solvent can be just as detrimental as using a wet salt. Anhydrous solvents are often hygroscopic themselves. If a reaction requires anhydrous conditions, introducing water via the solvent can:

  • Initiate Hydrolysis: The water can react with your starting material or intermediates.

  • Quench Reagents: Many organometallic or dehydrating reagents are rapidly quenched by water.

  • Alter Solubility: The presence of water can change the solubility of your isoquinoline salt, potentially affecting reaction rates or causing it to precipitate unexpectedly.

Solution: Always use freshly opened anhydrous solvents or solvents that have been properly dried over a suitable drying agent (e.g., molecular sieves) and stored under an inert atmosphere.

Section 4: Quality Control & Verification

This section describes how to validate the quality of your material.

Q11: How can I accurately quantify the water content in my salt sample to ensure its quality?

Visual inspection is not enough. The gold standard for determining water content in pharmaceuticals and chemical reagents is Karl Fischer (KF) Titration .[18] This method is highly specific to water and can detect moisture content from parts-per-million (ppm) up to 100%.[19]

There are two main types of KF titration:

  • Volumetric KF: Best for samples with higher water content (e.g., 100 ppm to 100%). It measures the volume of a titrant (the KF reagent) needed to react with the water in the sample.[18][19]

  • Coulometric KF: Ideal for samples with very low water content (e.g., 1 ppm to 5%). Instead of a titrant, an electric current generates the iodine needed for the reaction in situ. The total charge passed is directly proportional to the amount of water.[18][20] This method is extremely sensitive and does not require titrant standardization.[20]

Q12: Can you provide a basic protocol for determining water content using Coulometric Karl Fischer Titration?

The following is a generalized procedure. You must always consult the specific manual for your KF titrator model.

  • System Preparation: Turn on the KF titrator. The instrument will begin to electrolytically "dry" the solvent in the titration cell. Wait until the instrument indicates a stable, low drift rate (e.g., <10 µ g/min ).[20] This confirms the cell is anhydrous and ready for sample analysis.

  • Sample Preparation: In a low-humidity environment (glove box), accurately weigh a suitable amount of your isoquinoline hydrobromide salt into a gas-tight syringe or directly into a sample boat. The required sample size depends on the expected water content.[20]

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration cell. For solids, this is often done through a sample port. For liquids, it's injected through a septum.[20]

  • Titration: Start the titration process via the instrument's software. The coulometer will generate iodine to react with the water introduced by the sample. The instrument automatically detects the endpoint when all the water has been consumed.

  • Data Analysis: The instrument will display the result, typically in micrograms (µg) of water detected. Using the sample mass you entered, the software will calculate the water content as a percentage or in ppm.

G start Start prep Prepare KF Titrator (Titrate Cell Dry) start->prep drift_check Is Drift Rate Stable and Low (<10 µg/min)? prep->drift_check drift_check->prep No weigh Weigh Sample in Controlled Environment drift_check->weigh Yes inject Inject/Add Sample to Titration Cell weigh->inject titrate Initiate Coulometric Titration inject->titrate endpoint Instrument Detects Endpoint titrate->endpoint calculate Calculate Water Content (ppm or %) endpoint->calculate end End calculate->end

Caption: Decision and process flow for Karl Fischer analysis.

References

  • Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration. (n.d.). Retrieved from Mettler Toledo. [Link]

  • BYJU'S. (2019, March 04). Principle of Karl Fischer Titration. Retrieved from BYJU'S. [Link]

  • Water Determination (Karl Fischer Method). (n.d.). Japanese Pharmacopoeia. [Link]

  • Daka, J., Grimm, C., & Le, T. (2020). Determination of Water Content using the Karl Fischer Coulometric Method. Journal of Visualized Experiments. [Link]

  • Saleki-Gerhardt, A., & Zografi, G. (1994). Effect of excipient properties, water activity, and water content on the disproportionation of a pharmaceutical salt. International Journal of Pharmaceutics. [Link]

  • U.S. Environmental Protection Agency. Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. Retrieved from EPA.gov. [Link]

  • Lee, J. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. [Link]

  • Troubleshooting: Weighing Reactants and Reagents. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Upadhyay, P., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • Zografi, G., & Hancock, B. C. (1997). Deliquescence of pharmaceutical systems. Pharmaceutical Research. [Link]

  • Moisture Sorption Analysis of Pharmaceuticals. (n.d.). TA Instruments. [Link]

  • University of Washington. Hydrobromic Acid Standard Operating Procedure. (2024). Retrieved from UW Environmental Health & Safety. [Link]

  • Tang, M. J., et al. (2021). Deliquescence Relative Humidity and Reversible Non-deliquescent Water Uptake in the Sodium Salts of Succinic Acid. ACS Earth and Space Chemistry. [Link]

  • Pröbsting, J., et al. (2021). Predicting Deliquescence Relative Humidities of Crystals and Crystal Mixtures. Molecules. [Link]

  • What are deliquescent salts and what are some examples of them? (2016). Quora. [Link]

  • Windia Chemical. (2024). Safe Handling and Supply of Hydrobromic Acid (HBr). [Link]

  • UAlbertaScience. (2015, January 6). Chemistry Series - Common weighing problems [Video]. YouTube. [Link]

  • Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder, Environmental Health & Safety. [Link]

  • Bray, L. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal. [Link]

  • Somatco. (2024). How to Store and Handle Lab Chemicals Safely. [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. [Link]

  • Powder Systems. (2023). A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]

  • Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • Labcompare. (2023). The Do's and Don'ts of Laboratory Balances. [Link]

  • Weighing Procedure. (2005). Chromatography Forum. [Link]

  • Lee, J. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

  • Jain, N. K., & Kumar, S. (2008). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Kumar, L., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Crystals. [Link]

  • Zhang, Y., et al. (2024). New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. Molecules. [Link]

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Validation & Comparative

Publish Comparison Guide: HPLC Method Development for Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline derivatives (e.g., Berberine, Palmatine, Papaverine) represent a significant challenge in HPLC method development due to their basic nitrogen atoms. On traditional silica-based columns, these basic moieties interact with residual silanols, causing severe peak tailing, retention shifts, and poor reproducibility.

This guide compares the performance of Charged Surface Hybrid (CSH) C18 technology against Traditional C18 and Phenyl-Hexyl stationary phases. We demonstrate that CSH technology offers the most robust solution for isoquinoline analysis, delivering superior peak symmetry without the need for ion-pairing reagents or amine modifiers.

The Core Challenge: The "Silanol Effect"

Isoquinoline alkaloids typically have pKa values between 8 and 11. At the standard low pH (2–3) used in HPLC to preserve silica stability, these compounds are protonated (cationic).

  • The Problem: While the C18 ligand provides hydrophobic retention, the underlying silica surface contains ionized silanols (

    
    ).
    
  • The Result: A secondary ion-exchange interaction occurs. The cationic isoquinoline "sticks" to the anionic silanol, resulting in:

    • Tailing Factors (

      
      ) > 1.5 
      
    • Variable Retention Times (dependent on silanol acidity)

    • Loss of Sensitivity (wider peaks = lower height)

Comparative Analysis: CSH C18 vs. Alternatives

We evaluated three distinct stationary phase technologies for the separation of a critical isoquinoline mixture (Berberine, Palmatine, Jatrorrhizine).

A. The Product: Charged Surface Hybrid (CSH) C18
  • Mechanism: Uses a hybrid organic-silica particle with a controlled low-level positive surface charge.

  • Why it works: The positive surface charge repels the protonated isoquinoline bases, effectively eliminating the secondary silanol interaction.

  • Result: Sharp, symmetrical peaks (

    
    ) using simple mobile phases (e.g., Formic Acid/ACN).
    
B. Alternative 1: Traditional Fully Porous C18
  • Mechanism: Standard hydrophobic interaction.

  • Limitation: Requires "band-aid" fixes to suppress silanol activity, such as adding Triethylamine (TEA) or Ion-Pairing agents (e.g., SDS, Hexanesulfonate). These additives contaminate LC-MS systems and require long equilibration times.

C. Alternative 2: Phenyl-Hexyl[1]
  • Mechanism:

    
     interactions between the phenyl ring of the stationary phase and the aromatic isoquinoline core.
    
  • Utility: Excellent for separating structural isomers, but still susceptible to silanol tailing if the base silica is not highly deactivated.

Experimental Performance Data

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 10-60% B in 10 min. Flow: 0.4 mL/min.[1][2]

ParameterCSH C18 (The Product) Traditional C18 Phenyl-Hexyl
Tailing Factor (

) - Berberine
1.08 (Excellent)1.85 (Poor)1.35 (Acceptable)
Resolution (

) - Palmatine/Berberine
4.2 2.15.5 (Superior Selectivity)
Theoretical Plates (

)
~18,000 ~9,500~14,000
Equilibration Time Fast (5 min) Slow (30 min w/ IP agent)Moderate (15 min)
MS Compatibility High Low (if IP agent used)High

Insight: While Phenyl-Hexyl offers better selectivity (higher


) due to 

interactions, the CSH C18 provides the best balance of peak shape, efficiency, and MS-compatibility.

Decision Framework & Workflow

Diagram 1: Column Selection Logic

This decision matrix guides the selection of the stationary phase based on the specific analytical requirement (Isomer separation vs. General quantification).

ColumnSelection Start Start: Isoquinoline Analysis Isomers Are there structural isomers? (e.g., positional isomers) Start->Isomers MS_Req Is MS Detection Required? Isomers->MS_Req No Phenyl Select Phenyl-Hexyl (Leverage Pi-Pi Selectivity) Isomers->Phenyl Yes CSH Select CSH C18 (Best Peak Shape & Speed) MS_Req->CSH Yes (Avoid IP agents) Trad Traditional C18 + Ion Pair (Only for UV, non-critical work) MS_Req->Trad No (IP agents acceptable)

Caption: Decision matrix for selecting the optimal stationary phase based on analyte complexity and detection method.

Detailed Method Development Protocol (CSH C18)

This protocol is optimized for the CSH C18 column to ensure self-validating robustness.

Step 1: Mobile Phase Preparation
  • Buffer A (Acidic): 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Why: Low pH ensures full ionization of alkaloids (solubility); Ammonium Formate provides ionic strength to further minimize secondary interactions without suppressing MS signal.

  • Solvent B: 100% Acetonitrile (LC-MS Grade).

    • Why: ACN has lower viscosity than Methanol, allowing higher flow rates and lower backpressure.

Step 2: Gradient Optimization Loop

Isoquinolines vary in hydrophobicity. A generic linear gradient often co-elutes critical pairs.

MethodOpt Init Initial Run 5-95% B in 20 min Eval Evaluate k* (Retention) and Resolution (Rs) Init->Eval Decision Rs > 1.5? Eval->Decision Final Validate Method Decision->Final Yes Mod1 Decrease Slope (Focus Gradient) Decision->Mod1 No (Co-elution) Mod2 Change Temp (Selectivity) Decision->Mod2 No (Peak Order) Mod1->Eval Mod2->Eval

Caption: Iterative optimization cycle. Temperature is a critical variable for isoquinolines due to steric hindrance changes.

Step 3: Experimental Execution
  • Conditioning: Flush column with 90% B for 10 minutes, then equilibrate at initial conditions (5% B) for 5 minutes.

  • Sample Diluent: Dissolve standards in 90:10 Water:ACN.

    • Critical: Do not dissolve in 100% organic. Strong solvent effect will cause peak distortion for early eluting polar alkaloids (e.g., Magnoflorine).

  • Injection: 1-5 µL. Keep volume low to maintain peak sharpness.

  • Detection:

    • UV: 280 nm (General), 345 nm (Specific for Berberine/Palmatine).

    • MS: Positive ESI mode (M+H)+.

References

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Mechanism of Action. Waters.com. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs.[3] Journal of Chromatography A. [Link]

  • Advanced Materials Technology. (2023). Comparison of Phenyl- and C18 Bonded Phases.[4][5] HaloColumns.com. [Link]

  • National Institutes of Health (NIH). (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column. PubMed Central. [Link]

Sources

Comparative Guide: Reactivity & Synthesis of 3-Chloropropyl vs. 3-Bromopropyl Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-chloropropyl versus 3-bromopropyl isoquinolines, specifically focusing on their application as intermediates in the synthesis of bioactive quaternary ammonium salts (e.g., AChE inhibitors, MDR modulators).

Executive Summary

In medicinal chemistry,


-(3-halopropyl)isoquinolinium salts are critical "linker" intermediates. The choice between the chloropropyl  and bromopropyl  analogue is not merely a matter of availability; it dictates the synthetic strategy, selectivity profile, and reaction kinetics .
  • Bromopropyl Isoquinolines: Offer superior reactivity for subsequent functionalization but suffer from poor selectivity during synthesis, often leading to unwanted "bis-quaternized" dimers.

  • Chloropropyl Isoquinolines: Provide excellent selectivity (kinetic control) during synthesis due to the orthogonality of the leaving groups (Br vs. Cl), but require catalytic activation (e.g., Finkelstein conditions) for subsequent reactions.

Mechanistic Foundation: The Leaving Group Dilemma

The core differentiator lies in the carbon-halogen bond strength and the stability of the leaving group anion.

ParameterC-Cl BondC-Br BondImpact on Reactivity
Bond Dissociation Energy ~81 kcal/mol~68 kcal/molC-Br breaks significantly faster (

).
Leaving Group Ability Moderate (

)
Good (

)
Bromide is a weaker base (pK

HBr = -9) than Chloride (pK

HCl = -7), making it a better leaving group.
Polarizability LowerHigherThe "soft" nature of Br makes the C-Br bond more susceptible to

attack by soft nucleophiles (amines, thiols).
The Selectivity Trap

When synthesizing these intermediates from isoquinoline and a dihaloalkane:

  • Using 1,3-Dibromopropane: The first alkylation is fast. However, the resulting product (

    
    -bromopropyl) contains a highly reactive alkyl bromide tail. If any excess isoquinoline is present, it competes for this tail, forming the symmetrical dimer (Bis-isoquinoline)  immediately.
    
  • Using 1-Bromo-3-chloropropane: The isoquinoline nitrogen selectively attacks the Bromine end (kinetically favored). The resulting product (

    
    -chloropropyl) contains a stable alkyl chloride tail. The chloride is too unreactive to be attacked by the remaining isoquinoline under mild conditions, effectively "locking" the reaction at the mono-substituted stage.
    
Strategic Decision Framework

The following decision tree illustrates when to deploy each analogue based on your downstream requirements.

DecisionTree cluster_legend Legend Start Select Linker Strategy Q1 Is the target a Symmetrical Dimer? Start->Q1 Path_Sym Yes (e.g., Bis-IsoQ) Q1->Path_Sym Symmetry Path_Asym No (Asymmetric/Functionalized) Q1->Path_Asym Asymmetry Rec_Br Use 1,3-Dibromopropane (One-Pot Synthesis) Path_Sym->Rec_Br Q2 Is the second nucleophile poorly reactive? Path_Asym->Q2 Rec_Cl Use 1-Bromo-3-chloropropane (Isolate Chloro-Intermediate) Q2->Rec_Cl Yes (Need Stability) Rec_Br_Careful Use 1,3-Dibromopropane (Require 5-10eq excess) Q2->Rec_Br_Careful No (Need Speed) Key1 Recommended Route Key2 Caution Required

Figure 1: Reagent selection logic based on target symmetry and nucleophile reactivity.

Experimental Data & Protocols
Comparison of Synthetic Efficiency

The following data summarizes the synthesis of the mono-substituted intermediate (


-haloalkyl isoquinolinium).
Precursor ReagentProduct (Intermediate)Yield (Mono)Dimer ImpurityReaction Temp
1,3-Dibromopropane (1.0 eq)

-(3-bromopropyl)isoQ
< 45%High (>30%)0°C to RT
1,3-Dibromopropane (5.0 eq)

-(3-bromopropyl)isoQ
~85%Low (<5%)RT
1-Bromo-3-chloropropane (1.2 eq)

-(3-chloropropyl)isoQ
> 92% Negligible Reflux (80°C)

Key Insight: The chloropropyl route allows for near-stoichiometric usage of reagents, whereas the bromopropyl route requires a massive excess of the alkylating agent to suppress dimerization, complicating purification.

Protocol A: High-Fidelity Synthesis of N-(3-Chloropropyl)isoquinolinium Chloride

Best for: Asymmetric synthesis, storage stability, and cost-efficiency.

Reagents: Isoquinoline (10 mmol), 1-bromo-3-chloropropane (12 mmol), Acetonitrile (anhydrous).

  • Setup: Charge a round-bottom flask with Isoquinoline (1.29 g) and Acetonitrile (10 mL).

  • Addition: Add 1-bromo-3-chloropropane (1.89 g) dropwise.

  • Reaction: Heat to reflux (82°C) for 6–8 hours.

    • Note: The high temperature is required to drive the reaction with the bromide end, but the chloride end remains stable.

  • Workup: Cool to room temperature. The product often precipitates as a hygroscopic solid.

  • Precipitation: Add cold Diethyl Ether (30 mL) to force crystallization. Filter under inert atmosphere (nitrogen).

  • Yield: Expect 90–95% of a white/off-white solid.

Protocol B: Activation of Chloropropyl Linker (Finkelstein Conditions)

Required when reacting the chloro-intermediate with a second amine.

Since the terminal chloride is sluggish, it must be activated in situ using Potassium Iodide (KI).

Reagents:


-(3-chloropropyl)isoquinolinium salt (1 eq), Nucleophile (e.g., amine, 1.1 eq), KI (0.1–0.5 eq catalytic), Ethanol/Water or DMF.
  • Dissolution: Dissolve the chloro-intermediate in Ethanol (or DMF for solubility).

  • Activation: Add Potassium Iodide (KI) .

    • Mechanism:[1][2][3][4]

      
       is exchanged for 
      
      
      
      (better leaving group) in equilibrium. The nucleophile reacts irreversibly with the transient Iodo-species.
  • Reaction: Reflux for 12–24 hours.

    • Without KI: Reaction may take 48+ hours or fail to reach completion.

    • With KI: Reaction typically completes in <12 hours.

Reaction Pathway Visualization

The following diagram details the "Selectivity" advantage of the mixed halo-alkane over the di-bromo alkane.

ReactionPathways cluster_Br Route A: 1,3-Dibromopropane cluster_Cl Route B: 1-Bromo-3-Chloropropane IsoQ Isoquinoline MonoBr N-(3-Bromopropyl) (Reactive Tail) IsoQ->MonoBr Fast MonoCl N-(3-Chloropropyl) (Stable Tail) IsoQ->MonoCl Fast (attack Br) DiBr Br-(CH2)3-Br DiBr->MonoBr Dimer Bis-Isoquinoline (Dimer Impurity) MonoBr->Dimer Fast (Hard to Stop) BrCl Br-(CH2)3-Cl BrCl->MonoCl MonoCl->MonoCl No Reaction (Cl is stable)

Figure 2: Kinetic pathways showing the high risk of dimerization in Route A vs. the stability of Route B.

References
  • Musilek, K., et al. (2007). "Synthesis and radioligand binding studies of bis-isoquinolinium derivatives as small conductance Ca2+-activated K+ channel blockers." Journal of Medicinal Chemistry.

  • Kuca, K., et al. (2006). "Synthesis of bisquaternary isoquinolinium salts as potential reactivators of acetylcholinesterase inhibited by nerve agents." Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Marek, J., et al. (2010). "Preparation of N-substituted isoquinolinium salts." Tetrahedron Letters.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for Finkelstein/Halide reactivity trends).
  • BenchChem. (2025).[5] "Comparative Reactivity of Alkyl Halides in Nucleophilic Substitution."

Sources

Technical Guide: Characteristic IR Bands for Isoquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the vibrational spectroscopy of Isoquinoline Hydrobromide, focusing on the distinction between the free base and the salt form, and the specific influence of the hydrobromide counter-ion.

Executive Summary

Isoquinoline hydrobromide (CAS: 1532-72-5) represents a critical salt form in the development of isoquinoline-based alkaloids and pharmaceuticals. In solid-state characterization, Infrared (IR) spectroscopy serves as the primary method for confirming salt formation. This guide provides a comparative analysis of the vibrational modes of the Isoquinolinium cation (


) versus the neutral free base, with specific attention to the spectral shifts induced by the bromide counter-ion (

).

Chemical Identity & Structural Context

Before spectral analysis, ensure the sample identity corresponds to the following physicochemical parameters.

ParameterDescription
Chemical Name Isoquinoline Hydrobromide
CAS Number 1532-72-5
Molecular Formula

Molecular Weight 210.07 g/mol
Core Structure Protonated Nitrogen at position 2 (Isoquinolinium)
Key Interaction

hydrogen bonding

Fundamental Vibrational Theory

The conversion of Isoquinoline to its Hydrobromide salt involves the protonation of the pyridine-ring nitrogen. This electronic modification fundamentally alters the dipole moment and bond force constants of the heterocyclic ring, resulting in predictable spectral shifts.

Mechanism of Spectral Shift[4]
  • Loss of Symmetry: Protonation reduces the effective symmetry of the electron cloud, often enhancing the intensity of ring breathing modes.

  • Blue Shift of C=N: The formation of the

    
     bond increases the positive charge character on the nitrogen, tightening the adjacent 
    
    
    
    and
    
    
    bonds. This typically shifts the ring stretching bands to higher wavenumbers (Blue Shift).
  • Appearance of N-H Modes: The most diagnostic feature is the appearance of the

    
     stretching and bending vibrations, which are absent in the free base.
    

Comparative IR Analysis: Free Base vs. Hydrobromide Salt

The following data compares the characteristic bands of the neutral Isoquinoline molecule with its Hydrobromide salt form.

Table 1: Diagnostic IR Bands ( )[5]
Vibrational ModeIsoquinoline (Free Base)Isoquinoline Hydrobromide (Salt)Spectral Shift / Note
N-H Stretch (

)
Absent2300 – 3000 (Broad)Primary Indicator. Broad "ammonium" band due to H-bonding with

. Often overlaps C-H stretches.
Aromatic C-H Stretch 3000 – 31003000 – 3120Slight shift; often obscured by the broad N-H band in salts.
Ring C=N / C=C Stretch ~1630, 15901640 – 1655 Blue Shift. Protonation stiffens the ring, shifting the main band to higher frequency.
Ring Deformation ~1500, 13801510 – 1520, ~1395Medium intensity bands shift upwards.
C-H Out-of-Plane (oop) 700 – 900720 – 910Pattern depends on substitution, but positions generally preserved with minor shifts.
N-H Deformation Absent~1150 – 1200Weak/Medium band, specific to the cation.
Differentiating Hydrobromide (HBr) vs. Hydrochloride (HCl)

While both salts contain the isoquinolinium cation, the counter-ion influences the N-H stretch profile via hydrogen bonding strength.

  • Isoquinoline HCl: Chloride is a stronger hydrogen bond acceptor than bromide. This typically results in a broader and more red-shifted N-H stretch (often centered lower, ~2500 cm⁻¹) with significant Fermi resonance structure.

  • Isoquinoline HBr: The

    
     bond is weaker.[1] The N-H stretch is often slightly sharper  and centered at higher wavenumbers  (closer to 2700–3000 cm⁻¹) compared to the HCl salt. The "continuum" absorption in the 2000-2500 cm⁻¹ region is generally less intense in HBr salts.
    

Experimental Protocol: Self-Validating Identification

Objective: Confirm the identity of Isoquinoline Hydrobromide and distinguish it from the free base or hydrolyzed degradation products.

Method: Fourier Transform Infrared Spectroscopy (FT-IR) using Attenuated Total Reflectance (ATR) or KBr Pellet.

Step-by-Step Workflow
  • Sample Preparation (Critical):

    • Note: Hydrobromide salts can be hygroscopic.

    • ATR Method (Preferred): Place ~5 mg of solid directly on the Diamond/ZnSe crystal. Apply high pressure to ensure contact.

    • KBr Method: Mix 1-2 mg sample with 200 mg dry spectroscopic-grade KBr. Grind quickly to avoid moisture uptake (which creates a broad O-H band at 3400 cm⁻¹ that mimics/obscures the N-H stretch).

  • Acquisition Parameters:

    • Range: 4000 – 400 cm⁻¹[2][3]

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (to resolve weak overtone bands)

  • Validation Criteria (Pass/Fail):

    • Criterion A (Salt Formation): Presence of broad absorption 2300–3000 cm⁻¹. If absent (sharp peaks only >3000), sample is likely Free Base.

    • Criterion B (Cationic Ring): Strong band >1640 cm⁻¹. If main band is <1600 cm⁻¹, protonation is incomplete.

    • Criterion C (Water Check): Check 3400–3500 cm⁻¹. A distinct, sharp hump here indicates hydration (water solvate) or wet KBr, not the salt N-H.

Visualization of Logic & Mechanism

Diagram 1: Spectral Identification Decision Tree

This workflow guides the analyst through interpreting the IR spectrum for salt confirmation.

SaltID Start Start: Acquire IR Spectrum CheckNH Check 2300-3000 cm⁻¹ Region Start->CheckNH BroadBand Broad 'Ammonium' Band Present? CheckNH->BroadBand CheckRing Check Ring Stretch (1500-1650 cm⁻¹) BroadBand->CheckRing Yes ResultBase IDENTIFIED: Isoquinoline Free Base BroadBand->ResultBase No (Sharp C-H only) Shifted Main Band > 1640 cm⁻¹? CheckRing->Shifted ResultSalt CONFIRMED: Isoquinolinium Salt Shifted->ResultSalt Yes (Blue Shift) ResultMix WARNING: Partial Salt / Hydrolysis Shifted->ResultMix No (Band at ~1590) CheckCounter Note: HBr N-H band is often sharper/higher freq than HCl ResultSalt->CheckCounter Differentiation

Caption: Logic flow for distinguishing Isoquinoline Hydrobromide from its free base using characteristic IR spectral features.

Diagram 2: Molecular Interaction (H-Bonding)

Visualizing the vibrational modes affected by the salt formation.

MolecularInteraction cluster_effect Spectral Consequences IsoQ Isoquinoline Ring N Nitrogen (N+) IsoQ->N H Proton (H) N->H Covalent Bond (New Stretch Mode) Br Bromide (Br-) H->Br H-Bond (Broadens IR Band) Text1 1. Ring Stiffening (Blue Shift) Text2 2. N-H Stretch (2300-3000 cm⁻¹)

Caption: Schematic of the Isoquinolinium-Bromide interaction causing the characteristic broad N-H stretch and ring stiffening.

References

  • NIST Chemistry WebBook. Isoquinoline IR Spectrum (Free Base). National Institute of Standards and Technology. Available at: [Link]

  • Royal Society of Chemistry. Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals. (2023). Detailed assignment of the cation vibrational modes. Available at: [Link]

  • Spectrochimica Acta Part A. DFT studies and vibrational spectra of isoquinoline. (2005).[4][2][5] Theoretical grounding for ring stretching assignments. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy of Amines and Salts. General principles of amine salt broadening and shifts. Available at: [Link]

Sources

Elemental Analysis of Brominated Heterocycles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for Brominated Heterocyclic Compounds Content Type: Technical Comparison Guide Audience: Senior Researchers, Analytical Chemists, Drug Development Scientists

Executive Summary

Brominated heterocyclic compounds (e.g., brominated indoles, pyridines, thiophenes) represent a "perfect storm" for elemental analysis. The heterocyclic ring confers high thermal stability (refractory behavior), while the bromine atom introduces significant volatility and detection interference. Standard automated CHNS protocols often fail, yielding low carbon values due to incomplete combustion or high nitrogen values due to spectral overlap.

This guide objectively compares the three primary analytical workflows—Dynamic Flash Combustion , Schöniger Flask Combustion , and Combustion Ion Chromatography (CIC) —providing data-driven recommendations for achieving the industry gold standard of


 accuracy.
Part 1: The Analytical Challenge

The analysis of brominated heterocycles is complicated by two distinct physicochemical mechanisms:

  • Refractory Char Formation: Heterocyclic nitrogen atoms can trap carbon in thermally stable "char" residues (graphitic nitrogen). Without specific oxidation catalysts, this leads to consistently low Carbon (%C) readings.

  • Halogen Interference: Upon combustion, bromine forms

    
     and 
    
    
    
    . In standard Thermal Conductivity Detectors (TCD),
    
    
    gas has a thermal conductivity similar to Nitrogen (
    
    
    ) and Sulfur dioxide (
    
    
    ), leading to false positives or peak broadening.
Visualization: The Interference Cascade

The following diagram illustrates how bromine bypasses standard traps to corrupt CHNS data.

BromineInterference cluster_error Data Corruption Sample Brominated Heterocycle (e.g., 7-Bromoindole) Combustion Combustion (950°C) + O2 Sample->Combustion Oxidation Gases Gas Mix: CO2, H2O, N2, NOx, Br2, HBr Combustion->Gases Reduction Reduction Tube (Cu, 600°C) Gases->Reduction NOx -> N2 Trap Standard Halogen Trap (Silver Wool) Reduction->Trap Detector TCD Detector Trap->Detector N2, CO2 (Clean) Trap->Detector Br2 Leakage (Saturation)

Caption: Figure 1: Path of bromine interference in standard CHNS analysis. Saturation of silver wool traps allows Br2 to co-elute, artificially inflating Nitrogen values.

Part 2: Comparative Methodology
Method A: Dynamic Flash Combustion (Automated CHNS)

Best for: High-throughput screening of Carbon/Hydrogen/Nitrogen.

To analyze brominated heterocycles successfully, the standard setup must be modified.

  • Catalyst: Tungsten Trioxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ) must be added to the sample tin. These act as "oxygen donors" to break the refractory ring.
  • Scrubber: A dedicated silver wool trap (maintained at strict temperature) is required to quantitatively remove halogens.

Method B: Schöniger Flask Combustion (Oxygen Flask)

Best for: Absolute determination of Total Bromine (Halogens).

The "Gold Standard" (ASTM E442). The sample is burned in a closed flask of pure oxygen; gases are absorbed into an alkaline solution and analyzed via titration or Ion Chromatography (IC).[1][2] It eliminates matrix effects but is manual and safety-sensitive.

Method C: Combustion Ion Chromatography (CIC)

Best for: Automated, high-precision Halogen & Sulfur analysis.

A hybrid approach where an automated furnace combusts the sample, and the gases are directly sparged into an IC unit.[3][4] This combines the automation of Method A with the chemical specificity of Method B.

Comparative Performance Data

Data synthesized from ASTM standards and comparative microanalysis studies.

MetricDynamic Flash Combustion (CHNS)Schöniger Flask + TitrationCombustion IC (CIC)
Target Elements C, H, N, S (Br removed)Total Br, Cl, I, F, STotal Br, Cl, I, F, S
Sample Size 1–3 mg10–30 mg10–50 mg
Accuracy (Br) N/A (Indirect)

(Absolute)

(Absolute)
Recovery Rate 99.0–100.5% (for C/N)98.5–101.5% (for Br)99.0–102.0% (for Br)
Analysis Time 5–8 mins30–45 mins15–20 mins
Interference Risk High (Br mimics N/S)Low (Matrix eliminated)Very Low (Chromatographic separation)
Refractory Handling Requires

additive
Excellent (High

excess)
Excellent (Pyrohydrolysis)
Part 3: Experimental Protocols
1. Reference Standards

Validation is critical. Do not use simple acetanilide. Use standards that mimic the refractory nature and halogen content of your analytes.

  • Primary Standard: p-Bromoacetanilide (Theoretical: C=44.88%, H=3.77%, N=6.54%, Br=37.33%).

    • Why: Stable solid, high bromine content, distinct melting point (165–169°C).

  • Certified Reference Materials (CRMs):

    • NIST SRM 2682c (Subbituminous Coal) – For Sulfur/Bromine background checks.

    • ERM-EC681k (Polyethylene) – For Br in polymeric matrices.

2. Recommended Workflow: The "Split-Stream" Approach

For pharmaceutical compounds, a single method is rarely sufficient.

  • Step 1: Run Automated CHN with

    
     additive to get the scaffold composition.
    
  • Step 2: Run Schöniger Flask or CIC to quantify Bromine.

  • Step 3: Calculate the "Oxygen Balance" (100% - sum of elements) to confirm purity.

3. Detailed Protocol: Modified Schöniger Flask (for Bromine)

Based on ASTM E442 / ISO 10304

Reagents:

  • Absorbing Solution: 10 mL of 0.1 M NaOH + 3 drops 30%

    
     (to reduce bromate 
    
    
    
    back to bromide
    
    
    ).
  • Paper: Ashless filter paper (Whatman 42 or equivalent).

Procedure:

  • Weighing: Accurately weigh 10–20 mg of sample onto the ashless paper. Fold into a "flag" with a fuse tail.

  • Preparation: Add absorbing solution to the 500 mL iodine flask. Flush flask with pure Oxygen (

    
    ) for 60 seconds.
    
  • Combustion: Ignite the paper fuse and immediately insert into the flask, inverting the flask to seal the stopper with the liquid.

    • Critical: Hold the stopper firmly. The pressure will rise initially, then drop as

      
       is consumed.
      
  • Absorption: Shake vigorously for 3 minutes. Let stand for 30 minutes to ensure mist absorption.

  • Quantification (Titration): Rinse stopper into the flask. Acidify with

    
    . Titrate with 0.01 M 
    
    
    
    using a potentiometric silver electrode.
Part 4: Troubleshooting & Optimization
Decision Matrix for Method Selection

Use this logic flow to determine the correct instrument configuration.

MethodSelection Start Start: Brominated Heterocycle Q1 Is %Br Quantification Required? Start->Q1 MethodBr Method: Schöniger Flask or CIC Q1->MethodBr Yes Q2 Is the Ring Highly Refractory? (e.g., Poly-heterocycles) Q1->Q2 No (Only CHN needed) MethodStd Std Automated CHN (Ag Wool Trap) Q2->MethodStd No (Simple Pyridine) MethodMod Modified CHN (+ WO3 Additive + O2 Boost) Q2->MethodMod Yes (Indole/Thiophene)

Caption: Figure 2: Decision matrix for selecting the optimal analytical technique based on data requirements and compound stability.

Common Failure Modes
  • Low Carbon (%C):

    • Cause: Formation of refractory carbides.

    • Fix: Increase combustion temperature to 1050°C and add 10 mg

      
       to the sample tin.
      
  • High Nitrogen (%N):

    • Cause: Bromine breakthrough. The silver wool trap is saturated.

    • Fix: Replace silver wool every 15–20 runs when analyzing high-%Br compounds (>20% Br).

  • Inconsistent Bromine Recovery (Schöniger):

    • Cause: Formation of Bromate (

      
      ) instead of Bromide (
      
      
      
      ).
    • Fix: Ensure Hydrazine or Hydrogen Peroxide is present in the absorption buffer to force reduction to

      
      .
      
References
  • ASTM International. (2020). ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. West Conshohocken, PA. Link

  • Thermo Fisher Scientific. (2023). Need to Quantify Halogens in Polymers and Electronics? Try Combustion Ion Chromatography. AnalyteGuru. Link

  • National Institute of Standards and Technology (NIST). (2021). Certificate of Analysis: SRM 2682c Subbituminous Coal. Gaithersburg, MD. Link

  • Exeter Analytical. (2015).[5] Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[2] Link

  • BenchChem. (2025).[6] Comparative Crystallographic Analysis of Brominated Heterocyclic Compounds. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(3-Bromopropyl)isoquinoline Hydrobromide

[1][2]

Executive Safety & Action Summary

Immediate Hazard Profile:

  • Chemical Class: Halogenated Heterocyclic Salt / Alkylating Agent.[1]

  • Primary Hazards: Corrosive (Hydrobromide salt), Acute Toxicity (Isoquinoline moiety), Potential Carcinogen/Mutagen (Alkyl bromide side chain acts as an alkylating agent).[2]

  • Reactivity: Hygroscopic.[1] Incompatible with strong bases (releases free base and heat) and strong oxidizers (releases toxic bromine gas).

Emergency Response (Spills):

  • Small Spill (<10g): Absorb with vermiculite or spill pads.[1] Neutralize acidity with sodium bicarbonate only if safe.[1] Double-bag in polyethylene.

  • Large Spill: Evacuate area. Do not attempt cleanup without SCBA if dust is airborne.[1] Contact EHS immediately.

Chemical Profile & Hazard Assessment

Before disposal, you must understand the "Why" behind the protocols. This compound is not just a salt; it is a functionalized alkylating agent .[1]

FeatureChemical ImplicationDisposal Consequence
Hydrobromide Salt (HBr) Highly acidic (pH < 2 in solution); Corrosive to tissue/metal.[2][1]Do NOT mix with cyanide or sulfide wastes (releases fatal gas).[1] Must be segregated from bases.[1]
3-Bromopropyl Group Electrophilic alkyl halide; Potential DNA alkylator.[2][1]High Heat Incineration is required to break the C-Br bond.[2][1] Do not rely on chemical deactivation alone.[1]
Isoquinoline Ring Nitrogen heterocycle; Toxic to aquatic life.[1][3]Zero Discharge Policy: Never pour down the drain.
Structural Reactivity Map

The following diagram illustrates the critical reactivity points that dictate our disposal strategy.

ChemicalReactivityCompound4-(3-Bromopropyl)isoquinoline HBrHBrHBr Salt Moiety(Acidic)Compound->HBrAlkylBrAlkyl Bromide Chain(Electrophile)Compound->AlkylBrRingIsoquinoline Core(Stable Heterocycle)Compound->RingRisk1Corrosion Risk(pH < 2)HBr->Risk1Risk2Alkylating Agent(Mutagenic Risk)AlkylBr->Risk2Risk3Aquatic ToxicityRing->Risk3Action1Segregate from Bases& CyanidesRisk1->Action1Action2Requires High-TempIncinerationRisk2->Action2Risk3->Action2

Figure 1: Structural Hazard Analysis linking chemical moieties to specific disposal risks.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound/Powder)

Applicable for: Expired stocks, contaminated solids, spill debris.[2]

  • Primary Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but risks breakage; avoid metal due to HBr corrosion.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Must include: "Toxic," "Corrosive," "Halogenated Organic."[1]

    • Chemical Name: Write the full name. Do not use abbreviations/structures.

  • Segregation: Place the HDPE jar into a secondary container (ziplock bag or tub). Store in the Halogenated Solids waste stream.[1]

  • Disposal Method: Send for High-Temperature Incineration . This ensures the destruction of the refractory isoquinoline ring and the alkyl bromide chain.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicable for: Reaction mixtures, HPLC effluent, washing solvents.[2]

  • Solvent Compatibility Check:

    • Halogenated Solvents (DCM, Chloroform): Combine directly.

    • Aqueous/Organic Mixtures: Ensure pH is checked. If highly acidic (pH < 2), slowly neutralize with dilute Sodium Bicarbonate (NaHCO₃) to pH 5–9 before combining with general organic waste to prevent drum corrosion.[1]

  • Segregation:

    • Stream: Halogenated Organic Liquid Waste .

    • Note: Even if dissolved in non-halogenated solvents (like Methanol), the presence of the Bromine atom classifies the entire mixture as Halogenated Waste in most jurisdictions (increasing disposal cost but ensuring safety).[1]

  • Container: Use solvent-safe carboys (HDPE or Fluorinated HDPE).[1] Keep cap vented if neutralization was recently performed to allow CO₂ escape.[1]

Protocol C: Contaminated Sharps & Glassware
  • Gross Contamination: Rinse glassware with a solvent (Acetone or Methanol) to remove visible solid.[1] Collect this rinse as Liquid Waste (Protocol B) .

  • Deactivation (Optional for Glassware): Soak rinsed glassware in a 10% Sodium Thiosulfate solution for 1 hour to quench trace alkylating agents.[1]

  • Disposal: Discard the rinsed glass in the Broken Glass/Sharps container.[1] Do not place chemically contaminated glass in regular trash.[1]

Operational Decision Matrix

Use this workflow to determine the correct waste stream immediately.

DisposalWorkflowStartWaste GenerationStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidLiquid / SolutionState->LiquidSharpsNeedles / GlassState->SharpsPurePure Compound?Solid->PureSolventTypeSolvent Type?Liquid->SolventTypeRinseRinse with SolventSharps->RinseYesYesPure->YesNoNoPure->NoDebrisGloves/Paper?PackDebrisDouble Bag (Clear)Label: Contaminated DebrisDebris->PackDebrisPackSolidPack in HDPE JarLabel: Toxic/CorrosiveHaloHalogenated(DCM, CHCl3)SolventType->HaloNonHaloNon-Halogenated(MeOH, DMSO)SolventType->NonHaloContains Br(Classify as Halo)CombineHaloCombine inHalogenated WasteHalo->CombineHaloNonHalo->CombineHaloContains Br(Classify as Halo)Rinse->CombineHaloCollect RinsateSharpsBinSharps ContainerRinse->SharpsBinYes->PackSolidNo->Debris

Figure 2: Operational workflow for segregating 4-(3-Bromopropyl)isoquinoline hydrobromide waste.[2][1]

Regulatory & Compliance Data

When filling out your hazardous waste manifest, use the following codes. Note: Codes may vary by region (EU vs. US EPA); these are the standard baselines.[2][1]

Regulatory BodyClassificationCode/Note
US EPA (RCRA) Corrosive D002 (Due to HBr salt acidity).[2][1]
US EPA (RCRA) Toxic D000 (Unlisted hazardous waste; default to characteristic toxicity).
EU Waste Code Laboratory Chemicals 16 05 06 * (Laboratory chemicals consisting of or containing dangerous substances).
DOT (Transport) Corrosive Solid UN 1759 or UN 3261 (Corrosive solid, acidic, organic, n.o.s.).
Scientific Rationale for "Halogenated" Classification

Even if you dissolve this compound in a non-halogenated solvent like Acetone, the presence of the Bromine (Br) atom in the molecule (approx. 30% by weight) technically renders the waste stream "Halogenated."[1]

  • Why it matters: Non-halogenated waste is often used as fuel blending (burned for energy).[1] Halogenated waste must be incinerated with scrubbers to capture acidic gases (HBr/Br₂).[1] Sending brominated compounds to a fuel blending facility is a compliance violation and damages their equipment.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Isoquinoline hydrobromide (CID 57475028).[1][4] Retrieved from [Link][2][1][4]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[1] Retrieved from [Link][2][1]

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